N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
Descripción
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c16-12(8-9-4-3-7-17-9)15-13-14-10-5-1-2-6-11(10)18-13/h1-7H,8H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJUFBLXCPQTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Architecture of Efficacy: Structure-Activity Relationships in Benzothiazole Acetamide Derivatives
As medicinal chemistry shifts toward highly targeted, multi-pharmacophore drug design, the benzothiazole core has emerged as a profoundly versatile "privileged scaffold." When functionalized with an acetamide linker at the C2 position, this bicyclic system unlocks a vast chemical space with documented efficacy across antimicrobial, anticancer, and anti-inflammatory domains.
As an application scientist, understanding the causality behind the structure-activity relationship (SAR) of these derivatives is non-negotiable. This whitepaper deconstructs the SAR logic of benzothiazole acetamides, provides self-validating synthesis protocols, and elucidates the molecular mechanisms driving their biological activity.
Deconstructing the Pharmacophore: SAR Logic
The biological potency of benzothiazole acetamide derivatives is dictated by a tripartite pharmacophore model: the bicyclic core, the flexible linker, and the terminal substituent.
-
The Benzothiazole Core (Positions 2, 6, 7): The sulfur and nitrogen heteroatoms in the fused ring system facilitate critical π−π stacking and hydrophobic interactions within enzyme binding pockets. SAR studies demonstrate that1 [1].
-
The Acetamide Linker (-NH-CO-): This is not merely a structural bridge. The amide moiety acts as a vital hydrogen bond donor and acceptor. It dictates the conformational geometry necessary for the molecule to anchor into tight allosteric sites, such as the ATP-binding pocket of bacterial DNA gyrase.
-
The Terminal Substituent: The addition of aromatic rings bearing electron-withdrawing groups (EWGs) like −NO2 or −CF3 at the terminal end enhances the electrophilicity of the molecule, improving cellular uptake and target affinity.
Pharmacophore model and SAR logic of benzothiazole acetamide derivatives.
Quantitative Activity Profiles
To contextualize the SAR principles, the following table synthesizes quantitative data from recent literature, illustrating how specific substitutions dictate the primary biological activity and potency of the derivative.
| Substitution Pattern (Core) | Terminal Group | Primary Activity | Potency (MIC / IC50) | Reference |
| 6-Fluoro / 6-Chloro | Substituted Aniline | Antibacterial (E. coli, S. aureus) | MIC: 3.91 - 31.2 µg/mL | 1 [1] |
| Unsubstituted | Diphenyl ether / Pyrazinamide | Anti-Tubercular (Mtb H37Rv) | 99% Inhibition | 2 [2] |
| Unsubstituted | 3,4-Dichlorophenyl | Anticancer (GLUT1 Inhibition) | IC50: 11.4 µM | 3 [3] |
| Unsubstituted | Chloro/Fluorophenyl | Anti-inflammatory (COX-2) | 84-93% Edema Inhibition | 4 [5] |
Validated Experimental Methodologies
A robust SAR study requires highly reproducible, self-validating experimental workflows. Below are the optimized protocols for synthesizing and screening these derivatives.
Synthesis of N-(Benzothiazol-2-yl)-2-chloroacetamide Intermediates
The synthesis relies on a two-step chloroacylation and nucleophilic substitution workflow.
Causality in Reagent Selection: We utilize anhydrous potassium carbonate ( K2CO3 ) in the nucleophilic substitution step rather than stronger bases (like NaOH). This is a deliberate choice: K2CO3 acts as an efficient acid scavenger for the HCl byproduct, driving the reaction forward, but is mild enough to prevent the alkaline hydrolysis of the delicate acetamide linkage.
Step-by-Step Protocol:
-
Chloroacylation: Dissolve 2-aminobenzothiazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N2 atmosphere. Cool to 0°C.
-
Add triethylamine (1.2 eq) dropwise, followed by the slow addition of chloroacetyl chloride (1.1 eq). Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The primary amine spot should disappear entirely within 2 hours, indicating complete conversion to the highly reactive5 [4].
-
Nucleophilic Substitution: Isolate the intermediate and redissolve in anhydrous DMF. Add the desired terminal nucleophile (e.g., substituted aniline or thiol, 1.1 eq) and anhydrous K2CO3 (1.5 eq).
-
Reflux at 80°C for 6-8 hours.
-
Purification & Validation: Quench with ice water to precipitate the crude product. Recrystallize from ethanol. Validate the structural integrity using 1H -NMR (look for the characteristic singlet of the −CH2− protons around δ 4.2 ppm) and LC-MS to confirm the exact mass before proceeding to biological assays.
Step-by-step synthetic workflow and self-validation for benzothiazole acetamides.
High-Fidelity Biological Screening (REMA)
When evaluating the Minimum Inhibitory Concentration (MIC) of benzothiazole derivatives, standard optical density ( OD600 ) measurements are frequently confounded. Because these compounds are highly lipophilic, they often precipitate in aqueous broth, causing false absorbance readings that mimic bacterial growth.
The Solution: The Resazurin Microtiter Assay (REMA). Resazurin is a blue, non-fluorescent dye that viable bacterial cells metabolically reduce to resorufin (pink and highly fluorescent). By measuring fluorescence rather than turbidity, precipitation artifacts are completely eliminated, ensuring a self-validating readout of true cell viability.
Mechanistic Pathways: From Target Binding to Phenotype
The structural tuning of benzothiazole acetamides allows them to act as multi-target directed ligands. Depending on the terminal substitution, they trigger distinct pharmacological pathways:
-
Antibacterial (DNA Gyrase Inhibition): Derivatives with halogenated phenyl rings exhibit high affinity for the ATP-binding site of the GyrB subunit in bacterial DNA gyrase. By competitively inhibiting ATP hydrolysis, the compound prevents the negative supercoiling of bacterial DNA, leading to replication arrest and cell death.
-
Anticancer (ROS-Mediated Apoptosis): In human cancer cell lines, the chloroacetamide moiety acts as an electrophilic stressor.5 [4].
Dual mechanism of action: DNA gyrase inhibition and ROS-mediated apoptosis.
References
- Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents.RSC Advances.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.Journal of Chemical Reviews.
- Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024).PMC.
- N-1,3-benzothiazol-2-yl-2-chloroacetamide.Benchchem.
- Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives.ResearchGate.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 | Benchchem [benchchem.com]
Biological activity of N-substituted benzothiazole-2-acetamide compounds
Biological Activity of N-Substituted Benzothiazole-2-Acetamide Compounds: A Comprehensive Technical Guide
Executive Summary: The Benzothiazole-2-Acetamide Pharmacophore
Benzothiazole is a privileged bicyclic scaffold in medicinal chemistry, consisting of a benzene ring fused to a thiazole ring. When functionalized with an N-substituted acetamide linker at the 2-position, the resulting compounds exhibit a remarkable spectrum of biological activities[1]. The acetamide moiety acts as a crucial spacer and hydrogen-bonding hub (acting as both a donor and acceptor), while the N-substitution—typically with aryl or heteroaryl groups—allows for precise tuning of lipophilicity, steric bulk, and electronic distribution. This structural versatility enables these molecules to act as multi-target directed ligands, showing potent anticancer, antibacterial, and antibiofilm properties[1].
Mechanistic Pathways and Therapeutic Targets
2.1 Anticancer Activity via EGFR Tyrosine Kinase Inhibition Recent drug development efforts have focused on "Phortress analogues"—hybrid pharmacophores designed to target the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-Tk). Overexpression of EGFR is a hallmark of several solid tumors, including breast and colon cancers. N-substituted benzothiazole-2-acetamides act as competitive inhibitors at the ATP-binding cleft of the tyrosine kinase domain. By blocking EGFR activation, these compounds disrupt downstream signaling cascades, specifically the PI3K/AKT and RAS/MAPK pathways, ultimately arresting tumor cell proliferation and inducing apoptosis.
Caption: Mechanism of EGFR Tyrosine Kinase inhibition by benzothiazole-2-acetamides.
2.2 Antibacterial and Antibiofilm Efficacy Derivatives based on 2-mercaptobenzothiazole have demonstrated significant antibacterial potential, particularly against resistant strains like S. aureus and K. pneumoniae[2]. Molecular docking studies reveal that these N-substituted acetamides occupy the same hydrophobic pockets as Levofloxacin within bacterial kinases and DNA gyrase[2]. Furthermore, specific derivatives have shown superior antibiofilm activity compared to standard antibiotics, disrupting the extracellular polymeric substance (EPS) matrix essential for bacterial colonization[3].
Quantitative Structure-Activity Relationship (SAR) Data
The biological efficacy of these compounds is highly dependent on the nature of the N-substitution. Electron-withdrawing groups (e.g., -Cl, -F) on the terminal phenyl ring generally enhance lipophilicity and target-site penetration, whereas electron-donating groups can modulate hydrogen-bonding interactions.
| Compound Series | Target / Pathogen | Biological Activity (Metric) | Ref. |
| N-Substituted Benzothiazole Acetamides | MCF-7 (Breast Cancer) | IC50: 11.70 - 61.24 µM | |
| N-Substituted Benzothiazole Acetamides | HT-29 (Colon Cancer) | IC50: 18.30 - 76.54 µM | |
| N-Benzothiazole Acetamide Analogs | M. tuberculosis H37Rv | 99% Inhibition | [1] |
| 2-Mercaptobenzothiazole Acetamides (2i) | S. aureus / K. pneumoniae Biofilms | 82-85% Biofilm Inhibition | [3] |
Validated Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationales.
4.1 Synthesis of N-Substituted Benzothiazole-2-Acetamides This two-step workflow utilizes a nucleophilic substitution strategy to construct the final pharmacophore.
Caption: Two-step synthetic workflow for N-substituted benzothiazole-2-acetamides.
Step-by-Step Methodology:
-
Acylation: React 2-mercaptobenzothiazole (or 2-aminobenzothiazole) with chloroacetyl chloride in a basic medium (e.g., potassium carbonate).
-
Causality: The basic medium neutralizes the HCl byproduct generated during acylation. Without this base, the starting amine would protonate, rendering it non-nucleophilic and stalling the reaction.
-
-
Isolation: Precipitate the intermediate (benzothiazole-2-chloroacetamide) in ice water, filter, and dry.
-
Nucleophilic Substitution: Condense the intermediate with various substituted aryl amines in the presence of glacial acetic acid under reflux conditions.
-
Causality: Glacial acetic acid acts as a mild acid catalyst, facilitating the displacement of the primary chloride by the incoming aryl amine. Refluxing provides the necessary thermal energy to overcome the activation barrier of the SN2 displacement.
-
-
Purification: Recrystallize the final product from ethanol to ensure high purity for biological screening.
4.2 In Vitro Anticancer Screening (MTT Assay) The MTT assay measures the metabolic reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to formazan.
-
Seeding: Seed MCF-7 or HT-29 cells in 96-well plates and incubate for 24 hours to allow attachment.
-
Treatment: Expose cells to varying concentrations of the synthesized compounds (e.g., 10–100 µM) for 24–48 hours.
-
Self-Validating Controls: Include a positive control (e.g., Doxorubicin) to validate the assay's sensitivity, a negative control (untreated cells) to establish 100% baseline viability, and a vehicle control (0.1% DMSO) to prove the solvent is not causing cytotoxicity.
-
-
MTT Incubation: Add MTT reagent and incubate for 4 hours.
-
Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, producing purple formazan crystals. This directly correlates metabolic activity with cell viability.
-
-
Solubilization & Reading: Dissolve crystals in DMSO and measure absorbance at 570 nm. Calculate IC50 values using non-linear regression.
4.3 Antibacterial and Antibiofilm Assay
-
Agar Well Diffusion: Inoculate Mueller-Hinton agar plates with standardized bacterial suspensions (e.g., S. aureus, E. coli). Bore wells and add the test compounds.
-
Self-Validating Controls: Use Levofloxacin as a positive control and DMSO as a negative control[2].
-
-
Incubation & Measurement: Incubate at 37°C for 24 hours and measure the zones of inhibition.
-
Biofilm Disruption (Crystal Violet Assay): Grow biofilms in 96-well microtiter plates for 48 hours. Treat with the test compound (e.g., 100 µ g/100 µL)[3].
-
Staining: Wash unattached cells, stain the remaining biofilm with 0.1% crystal violet, solubilize with 30% acetic acid, and read absorbance at 595 nm.
-
Causality: Crystal violet binds to negatively charged surface molecules and polysaccharides in the EPS. A reduction in absorbance directly quantifies the compound's ability to penetrate and dismantle the biofilm architecture.
-
Conclusion
N-substituted benzothiazole-2-acetamides represent a highly tunable, multi-target pharmacophore. By systematically altering the N-aryl substituents, researchers can optimize these compounds for specific clinical applications, ranging from EGFR-targeted oncology therapeutics to next-generation antibiofilm agents.
Sources
Engineering Novel Benzothiazole-Thiophene Scaffolds: A Strategic Guide for Advanced Drug Discovery
Executive Summary
The relentless demand for novel therapeutics has driven medicinal chemists to explore privileged heterocyclic scaffolds that can simultaneously interrogate multiple biological targets. The hybridization of benzothiazole and thiophene nuclei represents a paradigm shift in rational drug design. By fusing the electron-rich thiophene ring with the pharmacologically diverse benzothiazole core, researchers can engineer molecules with finely tuned lipophilicity, enhanced target binding via non-covalent interactions, and robust metabolic stability.
This technical whitepaper explores the mechanistic rationale, synthetic methodologies, and structure-activity relationships (SAR) of benzothiazole-thiophene hybrids, providing actionable, self-validating protocols for drug discovery professionals.
Structural Biology & Mechanistic Rationale
The pharmacological versatility of benzothiazole-thiophene hybrids stems from their unique stereoelectronic properties. Rather than acting as passive structural frameworks, these scaffolds actively dictate molecular conformation and target engagement [1].
Conformational Pre-organization via 1,5-S···O Interactions
A critical breakthrough in utilizing this scaffold is the exploitation of non-covalent 1,5-S···O interactions. The sulfur atom in the thiophene/benzothiazole ring acts as a mild Lewis acid ( σ -hole donor), while an adjacent oxygen atom acts as a Lewis base. This interaction locks the molecular conformation without the entropic penalty associated with covalent rigidification.
In anti-amyloidogenic applications, this pre-organized scaffold precisely projects three substituents ( i , i+3/4 , and i+7 ) to mimic the side-chain vectors of an α -helix. This spatial arrangement effectively disrupts protein-protein interactions, such as the fibrillation of islet amyloid polypeptide (IAPP), which is implicated in Type II diabetes [1].
Anticancer and Antimicrobial Pathways
Beyond structural mimicry, these hybrids act as potent enzyme inhibitors and DNA-binding agents:
-
Kinase Inhibition: Benzothiazole-thiophene-2-sulfonamides function as highly selective inhibitors of the Cyclin-dependent kinase 5 (CDK5)/p25 complex, a critical target in both oncology and neurodegenerative diseases [2].
-
DNA Intercalation: The planar, aromatic nature of the fused hybrid allows for deep intercalation into nuclear DNA, triggering the DNA damage response and subsequent apoptosis in highly metastatic cell lines (e.g., MDA-MB-231) [3].
Fig 1: Multi-target mechanisms of action for benzothiazole-thiophene scaffolds.
Synthetic Methodologies & Workflows
To accelerate the hit-to-lead process, synthetic routes must be highly efficient, modular, and scalable. The DBU-catalyzed multicomponent reaction (MCR) is the gold standard for synthesizing highly functionalized benzothiazole/thiophene-4H-chromene hybrids [3].
The Rationale Behind the Reagents
-
Catalyst (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a sterically hindered, non-nucleophilic base. Empirical data shows that exactly 0.5 equivalents of DBU is optimal. Increasing the base to 1.0 equivalent decreases the yield due to competitive side reactions, such as the degradation of the Knoevenagel intermediate [3].
-
Solvent System (EtOH/H₂O 1:1): The aqueous-ethanolic mixture increases the dielectric constant of the medium. This stabilizes the polar transition states during the Knoevenagel condensation and subsequent Michael addition, while maintaining the solubility of the lipophilic organic precursors.
Fig 2: Workflow for the DBU-catalyzed three-component synthesis of hybrid scaffolds.
Step-by-Step Protocol: Synthesis of 4H-Chromene Hybrids
This protocol is designed as a self-validating system. If the intermediate color changes and precipitation events do not occur as described, the reaction parameters must be immediately reassessed.
Step 1: Reagent Preparation
-
Equip a 50 mL round-bottom flask with a magnetic stirrer.
-
Add salicylaldehyde (1.0 mmol), 2-(1,3-benzothiazol-2-yl)acetonitrile (1.0 mmol), and the appropriate thiophene/thiazolidinedione derivative (1.0 mmol).
-
Suspend the mixture in 10 mL of an Ethanol/Water (1:1 v/v) solvent system.
Step 2: Catalytic Initiation
-
Add exactly 0.5 equivalents (0.5 mmol) of DBU dropwise to the stirring suspension at room temperature (25°C).
-
Causality Check: The addition of DBU will initiate a Knoevenagel condensation. You should observe a transient color shift (typically yellow to deep orange) indicating the formation of the highly conjugated alkene intermediate.
Step 3: Reaction Progression & Monitoring
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the consumption of starting materials via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase.
-
Self-Validation: The reaction is complete when a dense precipitate forms, indicating the successful Michael addition and subsequent cyclization into the 4H-chromene core.
Step 4: Workup and Purification
-
Filter the solid product under a vacuum using a Buchner funnel.
-
Wash the crude solid with cold ethanol (2 × 5 mL) to remove residual DBU and unreacted starting materials.
-
Recrystallize the product from hot ethanol to afford the pure hybrid compound (Expected yield: ~90-95%).
Step 5: Analytical Validation
-
Confirm the structure via ¹H NMR (look for the characteristic 4H-chromene chiral proton singlet around δ 4.5–5.0 ppm) and ¹³C NMR [3].
-
Verify the exact mass using High-Resolution Mass Spectrometry (HRMS).
Quantitative Structure-Activity Relationship (SAR) Data
The biological efficacy of these scaffolds is highly dependent on the regiochemistry of their substituents. Table 1 summarizes the critical SAR findings derived from recent pharmacological evaluations [2, 4].
| Scaffold Modification | Target Pathogen / Cell Line | Primary Mechanism | Observed Efficacy (MIC / IC₅₀) |
| Benzothiazole + Cl at 5th position | Staphylococcus aureus | DNA Gyrase Inhibition | MIC = 6.25 µg/mL (Equipotent to Ciprofloxacin) |
| Benzothiazole-Thiophene-4H-Chromene | MDA-MB-231 (Breast Cancer) | DNA Intercalation / Apoptosis | IC₅₀ < 5.0 µM |
| Pyrrolo[2,1-b][1,3]benzothiazole + Thiophene side chain | Bacillus subtilis | Cell Wall Disruption | MIC = 6.0 µmol/L (Equipotent to Cefotaxime) |
| Benzothiazole-Thiophene-2-sulfonamide | Neurodegenerative Models | CDK5/p25 Inhibition | High target selectivity; IC₅₀ < 10 nM |
Table 1: Quantitative SAR summary of modified benzothiazole-thiophene hybrids.
Conclusion & Future Perspectives
The benzothiazole-thiophene scaffold is a cornerstone of modern rational drug design. By understanding the fundamental physical chemistry driving its efficacy—such as the 1,5-S···O conformational locking mechanism and the precise stoichiometric requirements of its DBU-catalyzed synthesis—researchers can reliably generate libraries of highly active compounds. Future developments should focus on leveraging these self-validating synthetic protocols to explore targeted protein degraders (PROTACs) utilizing the benzothiazole core as a highly specific E3 ligase recruiting ligand.
References
-
Title: Non-covalent S···O interactions control conformation in a scaffold that disrupts islet amyloid polypeptide fibrillation Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Benzothiazole Derivatives Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]
-
Title: Design and synthesis of benzothiazole/thiophene-4H-chromene hybrids Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis Source: MDPI Molecules URL: [Link]
Engineering the Next Generation of Antimicrobials: A Technical Guide to Thiophene-Conjugated Benzothiazoles
Target Audience: Medicinal Chemists, Application Scientists, and Drug Discovery Professionals
The escalating crisis of antimicrobial resistance (AMR) demands a departure from legacy antibiotic classes. As traditional scaffolds succumb to bacterial efflux pumps and target mutations, hybrid pharmacophores have emerged as a critical frontier in rational drug design. Among these, thiophene-conjugated benzothiazole (T-BTZ) derivatives represent a highly privileged class of molecules.
As an Application Scientist navigating the complexities of hit-to-lead optimization, I have found that the fusion of the electron-rich thiophene ring with the bio-privileged benzothiazole core offers unprecedented control over lipophilicity, target affinity, and even intracellular tracking. This whitepaper dissects the structural rationale, mechanistic pathways, and self-validating experimental protocols required to synthesize and evaluate these potent antimicrobial agents.
Structural Rationale and Structure-Activity Relationship (SAR)
The efficacy of T-BTZ hybrids is not accidental; it is the result of precise molecular engineering. The benzothiazole moiety acts as a highly versatile hydrogen-bond acceptor (via the nitrogen and sulfur atoms) and engages in robust π−π stacking with bacterial target proteins [1].
However, unmodified benzothiazoles often suffer from poor membrane permeability. By conjugating a thiophene ring —a classic bioisostere for phenyl rings—we introduce two critical advantages:
-
Enhanced Lipophilicity: The sulfur atom in the five-membered thiophene ring increases the molecule's partition coefficient (LogP), facilitating passive diffusion across the lipophilic bacterial cell membrane.
-
Electronic Tuning: Thiophene is electron-rich. When coupled with the electron-withdrawing nature of the benzothiazole core, it creates a push-pull electronic system that strengthens binding affinity within enzymatic active sites.
The Causality of Halogenation
Empirical SAR studies demonstrate that substitution at the 5th or 6th position of the benzothiazole ring dictates the antimicrobial spectrum. For instance, introducing an electronegative chloro group at the 5th position significantly enhances antibacterial activity. The electron-withdrawing chlorine atom lowers the pKa of the molecule, optimizing its ionization state at physiological pH and increasing its binding kinetics to bacterial DNA gyrase. In seminal studies, 5-chloro-substituted T-BTZ derivatives exhibited a Minimum Inhibitory Concentration (MIC) of against Staphylococcus aureus, making them equipotent to the clinical standard, Ciprofloxacin [2].
Mechanistic Pathways and Theranostic Potential
The primary bactericidal mechanism of T-BTZ hybrids involves the inhibition of essential bacterial enzymes, most notably DNA Gyrase and Topoisomerase IV, leading to catastrophic DNA cleavage failure [3].
Beyond their therapeutic action, T-BTZ scaffolds possess intrinsic photophysical properties. The extended π -conjugation between the thiophene and benzothiazole rings triggers Excited-State Intramolecular Proton Transfer (ESIPT). This results in strong fluorescence, allowing researchers to utilize these molecules as theranostic agents —simultaneously killing bacteria and acting as fluorescent probes to track subcellular accumulation in real-time [4].
Fig 1. Mechanistic pathway of T-BTZ hybrids from membrane penetration to bacterial cell death.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the synthesis and biological evaluation of T-BTZ derivatives must follow a self-validating workflow. The following protocols explain not just the how, but the why behind each methodological choice.
Protocol A: Microwave-Assisted Synthesis of T-BTZ Derivatives
We select solvent-free microwave irradiation over conventional reflux because it rapidly achieves the activation energy required for the cyclization of the thiazole ring. This minimizes the formation of oxidative byproducts and significantly improves the yield of the sterically hindered condensation.
Step-by-Step Methodology:
-
Reagent Preparation: Equimolar quantities (10 mmol) of 2-aminothiophenol (or its 5-chloro substituted analog) and thiophene-2-carboxaldehyde are ground together in an agate mortar.
-
Catalysis: Add a catalytic amount of p -toluenesulfonic acid ( p -TSA) (5 mol%). Causality: p -TSA acts as a proton donor to activate the carbonyl carbon of the aldehyde, facilitating nucleophilic attack by the amine.
-
Microwave Irradiation: Transfer the mixture to a microwave reactor vessel. Irradiate at 300 W for 4–6 minutes. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3) every 2 minutes.
-
Purification: Cool the vessel to room temperature. Extract the crude product with hot ethanol and recrystallize.
-
Validation: Confirm purity (>95%) using 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to biological assays.
Protocol B: Broth Microdilution Assay for MIC Determination
Disk diffusion is inadequate for precise SAR development; therefore, we utilize the CLSI-standardized broth microdilution method to obtain quantitative MIC data.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to the exponential log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL . Causality: Strict adherence to this inoculum size prevents the "inoculum effect," which can artificially inflate MIC values and mask true compound efficacy.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the T-BTZ compound (dissolved in <1% DMSO to prevent solvent toxicity) ranging from to .
-
Incubation: Inoculate the wells and incubate at 37°C for 18–24 hours.
-
Readout: Add of Resazurin dye (Alamar Blue) to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is recorded as the lowest concentration that remains blue.
Fig 2. Self-validating experimental workflow for the synthesis and screening of T-BTZ hybrids.
Quantitative Data Analysis
To benchmark the efficacy of these hybrids, we must compare their in vitro activity against established clinical standards. The data summarized below highlights how specific structural modifications (particularly halogenation) dictate the potency of the T-BTZ scaffold against Gram-positive and Gram-negative pathogens [1, 2, 3].
| Compound Designation | Benzothiazole Substitution | Target Pathogen | Observed MIC ( μg/mL ) | Reference Drug | Ref. Drug MIC ( μg/mL ) |
| T-BTZ-159 | 5-Chloro | S. aureus (Gram +) | 6.25 | Ciprofloxacin | 6.25 |
| T-BTZ-Unsub | None (H) | S. aureus (Gram +) | 25.00 | Ciprofloxacin | 6.25 |
| T-BTZ-2j | 6-Methoxy | E. coli (Gram -) | 230.00 | Ampicillin | >250.00 |
| T-BTZ-11a | 6-Trifluoromethoxy | P. aeruginosa (Gram -) | 100.00 | Streptomycin | 150.00 |
Data Synthesis Note: The 5-chloro substitution (T-BTZ-159) yields a four-fold increase in potency compared to the unsubstituted analog, proving that electron-withdrawing groups are essential for optimal target engagement.
Conclusion
Thiophene-conjugated benzothiazoles represent a highly tunable, dual-action scaffold in the fight against AMR. By understanding the causality behind their lipophilic penetration and electronic binding affinities, researchers can rationally design next-generation antimicrobials. Furthermore, their inherent fluorescent properties open new avenues for real-time cellular imaging, bridging the gap between therapeutics and diagnostics.
References
-
Recent insights into antibacterial potential of benzothiazole derivatives Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole-thiophene Hybrids: A New Class of Potent Antimicrobial Agents Source: Anti-Infective Agents / Ingenta Connect URL:[Link]
-
Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents Source: Antibiotics (MDPI) URL:[Link]
-
Thiophene-conjugated benzothiazole derivatives as versatile skeletons for staining subcellular organelles in living cells Source: Dyes and Pigments / ScienceDirect URL:[Link]
Navigating the Chemical Identity and Characterization of Benzothiazole-Thiophene Acetamides in Drug Discovery
Introduction
Benzothiazole-thiophene acetamides represent a highly privileged scaffold in modern medicinal chemistry. By bridging a benzothiazole core—known for its versatile interactions with biological targets—and a thiophene ring via an acetamide linker, these hybrid molecules exhibit potent anticancer, antimicrobial, and anti-inflammatory properties[1]. However, as novel derivatives are synthesized during hit-to-lead optimization, accurately tracking their chemical identity through SMILES, InChI, and CAS Registry Numbers (CAS RN) becomes paramount. This guide provides an authoritative framework for the chemical registration, synthesis, and self-validating characterization of these compounds to ensure intellectual property (IP) protection and regulatory compliance.
The Architecture of Chemical Identifiers
In a high-throughput drug discovery environment, ambiguous chemical naming can lead to duplicated efforts, database collisions, or lost IP. The structural representation of benzothiazole-thiophene acetamides must be translated into precise, machine-readable formats.
-
SMILES (Simplified Molecular-Input Line-Entry System): Provides a linear text representation of the molecule. Causality for limitation: Different cheminformatics toolkits (e.g., RDKit vs. OpenBabel) may generate different SMILES strings for the exact same tautomer. Because the wavy bonds or stereocenters cannot always be uniformly encoded in basic SMILES, relying solely on this format can lead to duplicate registrations.
-
InChI (IUPAC International Chemical Identifier): Resolves the SMILES ambiguity by using a layered format (connectivity, tautomeric, isotopic, stereochemical) to create a truly canonical and worldwide standard identifier[2].
-
InChIKey: A fixed-length (27-character) hashed version of the InChI. Causality for use: Because InChI strings for complex substituted benzothiazoles can become unwieldy, the InChIKey allows for rapid, exact-match database indexing and web searching without exposing the proprietary structural logic of the molecule[2].
-
CAS Registry Number: The ultimate authoritative identifier assigned by the Chemical Abstracts Service. It is a unique numeric identifier with no inherent chemical meaning, serving as the definitive link for global regulatory submissions[3].
Algorithmic workflow for registering novel benzothiazole-thiophene acetamides in R&D databases.
Synthesis and Self-Validating Characterization Protocols
To assign a definitive CAS RN, the chemical entity must be physically synthesized and rigorously characterized. The acetamide linkage is typically formed via the acylation of a 2-aminobenzothiazole derivative with a thiophene-acetyl chloride.
Causality in Experimental Design: The amino moiety on the benzothiazole ring is both basic and highly nucleophilic. However, unprotected 2-aminobenzothiazoles can yield unwanted side products (e.g., di-acylation or ring-opening under harsh conditions). Protecting the amino group or using optimized stoichiometric coupling agents ensures high regioselectivity and substantially enhanced yields[4].
Step-by-Step Methodology: Synthesis of N-(benzothiazol-2-yl)-2-(thiophen-2-yl)acetamide
-
Activation: Dissolve 2-(thiophen-2-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF.
-
Causality: DMF acts as a catalyst to form the Vilsmeier-Haack intermediate, accelerating the conversion of the carboxylic acid into a highly reactive acyl chloride.
-
-
Coupling: In a separate flask, dissolve 2-aminobenzothiazole (1.0 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM. Slowly transfer the acyl chloride solution into this flask at 0°C.
-
Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the 2-aminobenzothiazole which would otherwise halt the nucleophilic attack.
-
-
Quenching & Extraction: After stirring for 4 hours at room temperature, quench with saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification (Self-Validating Step): Purify the crude product via flash column chromatography (Hexane/Ethyl Acetate). Validate purity using High-Performance Liquid Chromatography (HPLC) with a UV detector set at 254 nm. A single sharp peak indicates >95% purity, a strict prerequisite for CAS registration.
-
Structural Elucidation:
-
1H NMR (400 MHz, DMSO-d6): Look for the characteristic broad singlet of the amide N-H proton around 12.0-12.5 ppm, validating the successful formation of the acetamide linkage.
-
HRMS (ESI): Confirm the exact mass [M+H]+ to definitively rule out di-acylated impurities.
-
Self-validating synthesis and characterization pipeline for BTA derivatives.
Quantitative Data: Biological Efficacy of BTA Derivatives
Benzothiazole-thiophene acetamides are rigorously evaluated for their antiproliferative effects. The substitution pattern on the thiophene or benzothiazole ring drastically alters the biological activity. Below is a summary of quantitative data for selected derivatives against common cancer cell lines[1].
| Compound Identifier / Substitution | Target Cell Line | Assay Type | IC50 Value (µM) / Effect |
| Thiophene-based acetamide BTA (21) | MCF-7 (Breast) | MTT Assay | 24.15 µM |
| Thiophene-based acetamide BTA (21) | HeLa (Cervical) | MTT Assay | 46.46 µM |
| Diamidino-substituted thiophene BTA (25) | MiaPaCa-2 / MCF-7 | Proliferation | Strong Antiproliferative Effect |
| Imidazolinyl-substituted thiophene BTA (26) | MiaPaCa-2 / MCF-7 | Proliferation | Strong Antiproliferative Effect |
Regulatory Strategy: Acquiring a CAS Registry Number
For drug development professionals, obtaining a CAS RN for a newly synthesized benzothiazole-thiophene acetamide is a critical milestone for patent filing and IND (Investigational New Drug) applications. The CAS REGISTRY is the most authoritative collection of disclosed chemical substance information[3].
Protocol for CAS Registry Assignment:
-
Data Consolidation: Gather the canonical InChI string, high-resolution 2D structure (Molfile), and absolute stereochemistry data.
-
Purity Verification: Ensure the compound meets the "isolated and characterized" criteria. Mixtures or theoretical compounds without synthesis proof may be rejected or classified differently.
-
Submission: Utilize the CAS Registry Services℠ consultation request. Submit the chemical structure diagram and a unique internal substance identifier (strictly limited to 20 alphanumeric characters)[3].
-
Review & Assignment: CAS scientists review the submission against over 275 million unique chemicals[3]. If novel, a new multi-part numeric identifier (e.g., XXXXXXX-XX-X) is generated and linked to the CA Index Name.
Conclusion
The intersection of synthetic chemistry and cheminformatics is where modern drug discovery thrives. By strictly adhering to standardized chemical identifiers (InChI, SMILES) and rigorous self-validating experimental protocols, researchers can seamlessly transition novel benzothiazole-thiophene acetamides from the benchtop to global regulatory registries, ensuring both scientific integrity and commercial viability.
References
- Source: tandfonline.
- Source: scispace.
- Source: nih.
- Source: cas.
- Source: mdpi.
Sources
General Procedure for the Chloroacetylation of 2-Aminobenzothiazole: A Detailed Protocol and Technical Guide
An Application Note for Drug Development Professionals
Abstract The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] A key derivatization strategy for this scaffold is the N-chloroacetylation of its exocyclic amino group. This reaction yields 2-chloro-N-(benzothiazol-2-yl)acetamide, a highly versatile synthetic intermediate. The reactive C-Cl bond in this intermediate provides a crucial handle for subsequent nucleophilic substitutions, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures with significant therapeutic potential.[3][4] This application note provides a comprehensive, field-proven protocol for the chloroacetylation of 2-aminobenzothiazole, grounded in established chemical principles. It includes a detailed step-by-step methodology, rationale for experimental choices, characterization data, a troubleshooting guide, and critical safety precautions for researchers, scientists, and drug development professionals.
Reaction Mechanism and Scientific Rationale
The chloroacetylation of 2-aminobenzothiazole is a classic example of nucleophilic acyl substitution. The reaction proceeds through the nucleophilic attack of the primary amino group (-NH₂) of 2-aminobenzothiazole on the highly electrophilic carbonyl carbon of chloroacetyl chloride.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group attacks the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: The resulting protonated amide is highly acidic. A base, typically a tertiary amine like triethylamine (TEA), is added to the reaction mixture to act as an acid scavenger. It deprotonates the amide, neutralizing the hydrochloric acid (HCl) byproduct that is formed from the expelled chloride and the proton.[5]
This neutralization is critical; without the base, the generated HCl would protonate the starting 2-aminobenzothiazole, rendering its amino group non-nucleophilic and halting the reaction. The use of an ice bath during the addition of chloroacetyl chloride is essential to control the highly exothermic nature of the reaction and prevent the formation of unwanted side products.
Materials and Equipment
| Reagents | Grade | CAS Number | Supplier Example |
| 2-Aminobenzothiazole | ≥97% | 136-95-8 | Sigma-Aldrich, Merck |
| Chloroacetyl Chloride | ≥98% | 79-04-9 | Sigma-Aldrich, Alfa Aesar |
| Triethylamine (TEA) | ≥99%, dried | 121-44-8 | Fisher Scientific |
| Acetone | Anhydrous | 67-64-1 | VWR, Merck |
| Ethanol | Reagent Grade | 64-17-5 | Fisher Scientific |
| Deionized Water | N/A | 7732-18-5 | In-house |
| Equipment |
| Round-bottom flask (100 mL or 250 mL) |
| Magnetic stirrer and stir bar |
| Dropping funnel |
| Ice bath |
| Condenser (for reflux, if applicable) |
| Buchner funnel and filter flask |
| Standard laboratory glassware (beakers, graduated cylinders) |
| Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |
| Rotary evaporator |
| Melting point apparatus |
| Analytical balance |
Detailed Experimental Protocol
This protocol details the synthesis of 2-chloro-N-(benzothiazol-2-yl)acetamide on a 0.05 molar scale.
Step 1: Reagent Preparation and Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzothiazole (7.51 g, 0.05 mol) and triethylamine (7.0 mL, 0.05 mol) in 50 mL of anhydrous acetone.[6]
-
Stir the mixture at room temperature until all solids have dissolved.
-
Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
Step 2: Addition of Chloroacetyl Chloride
-
Add chloroacetyl chloride (4.0 mL, 0.05 mol) to a dropping funnel.
-
Add the chloroacetyl chloride dropwise to the cooled, stirred solution over a period of 30 minutes.[7][8] Causality: A slow, controlled addition is crucial to manage the exothermic reaction and prevent side-product formation.[5] A precipitate of triethylamine hydrochloride will begin to form immediately.
Step 3: Reaction Progression and Monitoring
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the mixture for 6-10 hours.[6]
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The disappearance of the 2-aminobenzothiazole spot indicates the reaction is complete.
Step 4: Product Isolation and Work-up
-
Filter the reaction mixture through a Buchner funnel to remove the precipitated triethylamine hydrochloride.
-
Transfer the filtrate to a round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Pour the resulting crude residue into approximately 100 mL of ice-cold water and stir vigorously. The product will precipitate as a solid.[5][6]
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any remaining salts.[5]
Step 5: Purification
-
Dry the crude solid in a desiccator or a vacuum oven at low heat.
-
For further purification, recrystallize the crude product from ethanol to yield 2-chloro-N-(benzothiazol-2-yl)acetamide as a white or off-white solid.
Experimental Workflow Diagram
Caption: General workflow for the chloroacetylation of 2-aminobenzothiazole.
Characterization of 2-chloro-N-(benzothiazol-2-yl)acetamide
The identity and purity of the synthesized product must be confirmed using standard analytical techniques.
| Technique | Expected Results / Observations |
| Appearance | White to off-white or beige crystalline solid.[6][9] |
| Melting Point | 140-143 °C (literature value, may vary slightly). |
| ¹H NMR | (DMSO-d₆, 300 MHz): δ ~12.5 (s, 1H, -NH-), δ 7.5-8.0 (m, 4H, Ar-H), δ 4.2 (s, 2H, -CH₂-).[6] Note: Chemical shifts are approximate and can vary based on solvent and instrument. |
| ¹³C NMR | (DMSO-d₆, 75 MHz): δ ~167.5 (C=O), δ ~156.1, 146.2, 134.2, 127.3, 121.3, 115.4 (Aromatic C), δ ~35.1 (-CH₂-).[6] Note: Chemical shifts are approximate. |
| IR (KBr) | ~3200-3400 cm⁻¹ (N-H stretch), ~1670-1700 cm⁻¹ (C=O amide stretch), ~1550-1600 cm⁻¹ (C=N stretch).[6] |
| Mass Spec (MS) | Expected m/z [M+H]⁺ for C₉H₇ClN₂OS: ~227.0. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Incomplete reaction. 2. Starting amine was protonated. 3. Reagents are of poor quality (e.g., moisture). | 1. Extend reaction time and monitor by TLC. Gentle heating (reflux) may be required.[7] 2. Ensure sufficient base (triethylamine) was added. 3. Use anhydrous solvents and fresh chloroacetyl chloride. |
| Oily Product / Fails to Solidify | Presence of impurities or unreacted starting material. | Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, purify using silica gel column chromatography. |
| Product is Darkly Colored | Side reactions due to overheating. | Ensure the addition of chloroacetyl chloride is performed slowly and with efficient cooling (0-5 °C). Purify the product by recrystallization, possibly with activated charcoal. |
| Broad Melting Point Range | The product is impure. | Recrystallize the product again from a suitable solvent until a sharp melting point is achieved. |
Safety Precautions
This procedure involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
2-Aminobenzothiazole (CAS 136-95-8): Harmful if swallowed and causes serious eye irritation.[9][10] Avoid inhalation of dust and contact with skin and eyes.
-
Chloroacetyl Chloride (CAS 79-04-9): Highly Hazardous. Toxic if swallowed, in contact with skin, or if inhaled.[11] It is corrosive and causes severe skin burns and eye damage.[12][13][14] Reacts violently with water, liberating toxic gas.[11] Handle with extreme care using chemical-resistant gloves, safety goggles, and a lab coat. Ensure an eyewash station and safety shower are immediately accessible.[12]
-
Triethylamine (CAS 121-44-8): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Acetone (CAS 67-64-1): Highly flammable liquid and vapor. Causes serious eye irritation.
Handling Procedure:
-
Always wear nitrile or neoprene gloves, a full-length lab coat, and chemical safety goggles.
-
Dispense chloroacetyl chloride in a fume hood and keep the container tightly closed when not in use.
-
In case of skin contact, wash immediately and thoroughly with soap and water.[15]
-
In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[15]
-
Dispose of all chemical waste in accordance with local and institutional regulations.
References
-
Sciencelab.com, Inc. (2005). Chloroacetyl Chloride MSDS. Retrieved from [Link]
-
Wang, Z., et al. (2014). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 19(11), 17646-17660. Retrieved from [Link]
-
Yadav, P., & Sharma, P. (2026). Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. Letters in Organic Chemistry. Retrieved from [Link]
-
Georganics Ltd. (2012). SAFETY DATA SHEET - 2-AMINOBENZOTHIAZOLE. Retrieved from [Link]
-
Hadole, A. A., et al. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research and Reviews: Journal of Chemistry. Retrieved from [Link]
-
Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. Archiv der Pharmazie. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2023). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Pharmaceuticals. Retrieved from [Link]
-
Sharma, S., et al. (2008). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry, Section B. Retrieved from [Link]
-
Patel, N. B., & Patel, H. R. (2015). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. International Letters of Chemistry, Physics and Astronomy. Retrieved from [Link]
-
Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Retrieved from [Link]
-
Al-Dalla Ali, A. F., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]
-
Al-Dalla Ali, A. F., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]
-
Yurttaş, L., et al. (2010). Synthesis of some n-(benzothiazol-2-yl)-2-(4h-(1,2,4)triazol -3- ylsulfanyl)acetamides and their antimicrobial activity. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Sytik, A. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Sytik, A. A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Retrieved from [Link]
-
Al-Juboori, F. H. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. International Journal of Scientific & Engineering Research. Retrieved from [Link]
-
Kumar, A., et al. (2010). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research. Retrieved from [Link]
-
Al-Badraani, K. A. (2008). Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. Tikrit Journal of Pure Science. Retrieved from [Link]
-
Sytik, A. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Hadole, A. A., et al. (2016). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research & Reviews: Journal of Chemistry. Retrieved from [Link]
-
Patel, N. B., & Patel, H. R. (2015). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. International Letters of Chemistry, Physics and Astronomy. Retrieved from [Link]
-
Nefzi, A., et al. (2004). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. georganics.sk [georganics.sk]
- 10. merckmillipore.com [merckmillipore.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. kscl.co.in [kscl.co.in]
- 15. chemicalbull.com [chemicalbull.com]
Application Note: Optimized Nucleophilic Substitution Protocols for Thiophene Acetamide Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for the synthesis of thiophene acetamide libraries.
Mechanistic Rationale & Synthetic Strategy
Thiophene acetamides are privileged pharmacophores widely utilized in drug discovery due to their favorable physicochemical properties and ability to act as bioisosteres for phenyl rings. The construction of diverse thiophene acetamide libraries generally relies on two robust nucleophilic substitution strategies:
-
Nucleophilic Acyl Substitution (Route A): The reaction of 2-(thiophen-2-yl)acetyl chloride with primary or secondary amines. The highly electrophilic acyl chloride undergoes rapid addition-elimination, making this the preferred route for synthesizing N -substituted-2-(thiophen-2-yl)acetamides[1].
-
Bimolecular Nucleophilic Substitution ( SN2 ) (Route B): The reaction of α -haloacetamides (e.g., 2-chloro- N -(thiophen-2-yl)acetamide) with nucleophiles such as amines or thiols. The α -chloroacetamide is uniquely reactive; the adjacent carbonyl group lowers the LUMO energy of the C-Cl bond through orbital overlap, significantly accelerating the SN2 displacement compared to unactivated alkyl halides[2].
Figure 1: Dual nucleophilic substitution pathways for thiophene acetamide synthesis.
Condition Optimization & Causality (E-E-A-T)
When executing Route B ( SN2 displacement on α -chloroacetamides), the choice of solvent, base, and catalyst dictates the reaction's efficiency and purity[3].
-
Solvent Effects: Polar aprotic solvents like Acetonitrile (MeCN) or N,N -Dimethylformamide (DMF) are strictly required. They solvate the counter-cations (e.g., K+ from K2CO3 ) while leaving the nucleophile "naked" and highly reactive.
-
Base Selection: While potassium carbonate ( K2CO3 ) is a standard heterogeneous base, N,N -Diisopropylethylamine (DIPEA) is often preferred for sensitive substrates. DIPEA is a non-nucleophilic organic base that effectively neutralizes the generated HCl without inducing unwanted side reactions (such as amide hydrolysis)[3].
-
Finkelstein Catalysis: The addition of catalytic Sodium Iodide (NaI) is a critical optimization. NaI facilitates an in situ halogen exchange, converting the α -chloroacetamide to an α -iodoacetamide. Because iodide is both a superior leaving group and a highly polarizable nucleophile, this catalytic cycle dramatically lowers the activation energy barrier for the subsequent amine attack[4].
Figure 2: Mechanistic logic of Finkelstein-catalyzed SN2 displacement.
Quantitative Optimization Data
The following table summarizes the optimization of SN2 conditions for the reaction of 2-chloro- N -(thiophen-2-yl)acetamide with piperidine (1.2 eq).
| Entry | Solvent | Base (1.5 eq) | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | DMF | K2CO3 | None | 25 (RT) | 12.0 | 65% |
| 2 | THF | Et3N | None | 65 | 18.0 | 55% |
| 3 | DMF | K2CO3 | NaI (0.1 eq) | 25 (RT) | 4.0 | 88% |
| 4 | MeCN | DIPEA | NaI (0.1 eq) | 60 | 2.5 | 92% |
| 5 | MeCN | K2CO3 | NaI (0.1 eq) | 60 | 2.0 | 95% |
Experimental Protocols
Protocol A: Synthesis via Nucleophilic Acyl Substitution
Objective: Synthesis of N -benzyl-2-(thiophen-2-yl)acetamide.
-
Preparation: In an oven-dried 50 mL round-bottom flask flushed with argon, dissolve benzylamine (1.0 mmol, 1.0 eq) and DIPEA (1.5 mmol, 1.5 eq) in anhydrous Dichloromethane (DCM, 10 mL).
-
Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 2-(thiophen-2-yl)acetyl chloride (1.1 mmol, 1.1 eq) dropwise over 5 minutes to prevent exothermic degradation[1].
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Self-Validation (QC): Quench a 10 µL aliquot in 1 mL of methanol and analyze via TLC (Hexanes/EtOAc 7:3). The disappearance of the amine spot and the absence of a methyl ester spot (which would form if unreacted acyl chloride was present) confirms reaction completion.
-
Workup: Dilute the mixture with DCM (20 mL). Wash sequentially with 1M HCl (15 mL) to remove unreacted amine, saturated NaHCO3 (15 mL) to remove acidic byproducts, and brine (15 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Protocol B: Synthesis via SN2 Substitution (Finkelstein-Assisted)
Objective: Synthesis of 2-(piperidin-1-yl)- N -(thiophen-2-yl)acetamide.
-
Preparation: To a 50 mL round-bottom flask, add 2-chloro- N -(thiophen-2-yl)acetamide (1.0 mmol, 1.0 eq), piperidine (1.2 mmol, 1.2 eq), finely powdered anhydrous K2CO3 (1.5 mmol, 1.5 eq), and Sodium Iodide (0.1 mmol, 0.1 eq).
-
Solvation: Suspend the reagents in anhydrous Acetonitrile (MeCN, 10 mL).
-
Reaction: Attach a reflux condenser and heat the mixture to 60 °C under vigorous magnetic stirring for 2 hours.
-
Self-Validation (QC): The reaction is self-indicating; the formation of a dense white precipitate ( KCl / NaCl ) signifies the progression of the substitution. LC-MS analysis of a filtered aliquot should reveal the [M+H]+ peak of the target product with complete consumption of the starting material[2].
-
Workup: Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts. Wash the pad with ethyl acetate (20 mL). Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the pure thiophene acetamide.
References
-
[1] Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors. World Intellectual Property Organization (WIPO) Patent WO2011038204A1. Available at:
-
[3] Radhakrishna, V. Y., et al. (2024). A Mild and Eco-friendly, One-pot Synthesis of 2-hydroxy-Narylacetamides from 2-chloro-N-arylacetamides. Letters in Organic Chemistry, 21(5), 391-399. Available at:[Link]
-
[2] Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(3), 1-26. Available at:[Link]
-
[4] Feng, E., et al. (2009). Copper(I)-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. Journal of Organic Chemistry, 74(7), 2846-9. Available at:[Link]
Sources
- 1. WO2011038204A1 - Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Copper(I)-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Reagents & Workflows for the Amide Coupling of Aminobenzothiazoles and Thiopheneacetic Acid
Introduction & Mechanistic Rationale
The synthesis of heteroaromatic amides via the coupling of 2-aminobenzothiazoles and carboxylic acids (such as thiopheneacetic acid) represents a notorious bottleneck in medicinal chemistry and drug development.
The core challenge lies in the electronic structure of 2-aminobenzothiazoles. These compounds are exceptionally poor nucleophiles because the lone pair of electrons on the exocyclic primary amine is highly delocalized into the electron-deficient, fused thiazole-benzene ring system. Furthermore, these heterocycles can undergo spontaneous tautomerization between their amino and imino forms, which further destabilizes the intermediate transition states during nucleophilic attack[1].
Standard peptide coupling reagents, such as EDC/HOBt or HBTU, often fail to drive the reaction to completion, resulting in low yields (<20%) or complete recovery of starting materials[2]. To overcome this high activation barrier, the carboxylic acid must be converted into an exceptionally reactive electrophile. This application note details the use of advanced catalytic reagents—specifically Propylphosphonic Anhydride (T3P) and HATU—to successfully synthesize N-(benzothiazol-2-yl)-2-(thiophen-2-yl)acetamide. Alternatively, classical activation via acid chlorides using oxalyl chloride remains a viable, albeit harsher, fallback[3].
Reagent Selection and Comparative Efficacy
Selecting the correct coupling reagent requires balancing electrophilic activation power, byproduct toxicity, and scalability. The table below summarizes the quantitative and qualitative data for various coupling strategies applied to deactivated heteroaromatic amines.
| Coupling Reagent | Activation Mechanism | Typical Yield (%) | Reaction Time | Byproduct Profile | Suitability for Aminobenzothiazoles |
| HBTU / EDC | Uronium / Carbodiimide | < 20% | 24 h | Urea derivatives (often difficult to remove) | Poor (Often fails to reach completion)[2] |
| POCl₃ / Pyridine | Acid Chloride | 60 - 90% | 2 - 4 h | Phosphoric acid / Py·HCl | Excellent (Harsh conditions, limits scope)[2] |
| HATU / DIPEA | Uronium (HOAt) | 70 - 85% | 12 - 16 h | HOAt / Tetramethylurea | Very Good (Best for milligram-scale SAR) |
| T3P / Pyridine | Phosphonic Anhydride | 75 - 95% | 4 - 12 h | Water-soluble phosphates | Excellent (Scalable, mild, easy workup)[4] |
Activation Pathways
To understand why T3P and HATU succeed where standard carbodiimides fail, we must look at the reactive intermediates. T3P generates a highly electrophilic mixed phosphonate anhydride. HATU generates an OAt (7-azabenzotriazole) active ester, where the nitrogen atom at the 7-position provides a neighboring group effect (intramolecular hydrogen bonding/base catalysis) that significantly accelerates aminolysis.
Figure 1: Mechanistic activation pathways for the amide coupling of thiopheneacetic acid.
Experimental Protocols
Protocol A: T3P-Mediated Amide Coupling (Recommended for Scale-Up)
T3P is the industry standard for scaling up heteroaromatic couplings due to its low toxicity and the high water-solubility of its byproducts[4].
Reagents:
-
Thiopheneacetic acid (1.0 eq, 1.0 mmol, 142.17 mg)
-
2-Aminobenzothiazole (1.0 eq, 1.0 mmol, 150.20 mg)
-
T3P (50% solution in EtOAc) (1.5 eq, 1.5 mmol, ~0.89 mL)
-
Pyridine (3.0 eq, 3.0 mmol, 242 µL)
-
Anhydrous Ethyl Acetate (EtOAc) or DMF (5.0 mL)
Step-by-Step Methodology:
-
Dissolution: Charge a dry round-bottom flask with thiopheneacetic acid and 2-aminobenzothiazole. Dissolve in anhydrous EtOAc (or DMF if solubility is poor).
-
Base Addition: Add pyridine to the stirring mixture. Causality: Pyridine acts not only as an acid scavenger but as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates attack by the weak amine.
-
T3P Addition: Cool the mixture to 0 °C. Add the T3P solution dropwise over 5 minutes. Causality: Dropwise addition controls the mild exotherm and prevents premature hydrolysis of the anhydride.
-
Thermal Activation: Remove the ice bath and heat the reaction to 60 °C for 8–12 hours. Causality: The thermal energy is strictly required to overcome the high activation barrier of the deactivated benzothiazole amine.
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash sequentially with 1M HCl (2 × 10 mL), saturated NaHCO₃ (2 × 10 mL), and brine (10 mL). The T3P byproducts partition entirely into the aqueous phase. Dry over MgSO₄, filter, and concentrate.
Protocol B: HATU-Mediated Amide Coupling (Recommended for Discovery Phase)
HATU is ideal for rapid, milligram-scale synthesis during Structure-Activity Relationship (SAR) campaigns.
Reagents:
-
Thiopheneacetic acid (1.1 eq, 1.1 mmol, 156.3 mg)
-
HATU (1.2 eq, 1.2 mmol, 456.3 mg)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL)
-
2-Aminobenzothiazole (1.0 eq, 1.0 mmol, 150.20 mg)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Pre-Activation (Critical Step): Dissolve thiopheneacetic acid in anhydrous DMF. Add DIPEA, followed by HATU. Stir at room temperature for 15–20 minutes. Causality: Pre-activation ensures complete conversion of the acid to the OAt active ester. If the unreactive amine is added too early, it can react directly with the HATU uronium salt to form a dead-end guanidinium byproduct.
-
Amine Addition: Add 2-aminobenzothiazole in one portion.
-
Reaction: Stir at 40–50 °C for 12–16 hours.
-
Workup: Quench with water (15 mL) to precipitate the product. Filter the solid, wash with cold water, and purify via silica gel chromatography (Hexanes/EtOAc) if trace HOAt remains.
Analytical Validation & Troubleshooting (Self-Validating Systems)
To ensure the integrity of your protocols, utilize the following self-validating checkpoints:
-
TLC Monitoring: Thiopheneacetic acid is UV active (254 nm), while 2-aminobenzothiazole is highly fluorescent under both 254 nm and 365 nm. As the coupling proceeds, the highly fluorescent amine spot will disappear, replaced by a new, distinct UV-active product spot with a higher Rf value (in 1:1 Hexane:EtOAc).
-
LC-MS Verification: The expected product, N-(benzothiazol-2-yl)-2-(thiophen-2-yl)acetamide, has a chemical formula of C₁₃H₁₀N₂OS₂.
-
Exact Mass Calculation: 142.01 (Acid) + 150.03 (Amine) - 18.01 (H₂O) = 274.03 g/mol .
-
Look for the prominent [M+H]⁺ peak at m/z 275.0 in positive electrospray ionization (ESI+) mode.
-
-
Troubleshooting Guanidinylation: If LC-MS reveals an[M+H]⁺ peak at m/z 297.1 (in Protocol B), this indicates the amine has reacted with HATU to form a tetramethylguanidinium adduct. To fix this, increase the pre-activation time in Step 1 to 30 minutes before adding the amine.
References
-
Kraus, J. M., et al. "(α-Aminoacyl)amino-Substituted Heterocycles and Related Compounds." The Journal of Organic Chemistry, American Chemical Society, 2008. 2
-
"Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus." PMC - National Institutes of Health, 2019.4
-
"Novel amides of mycophenolic acid and some heterocyclic derivatives as immunosuppressive agents." Taylor & Francis, 2022. 1
-
"Bioorganic & Medicinal Chemistry - Spring Group." University of Cambridge. 3
Sources
Application Note: Protocol for Evaluating the Anticancer Efficacy and Mechanism of Benzothiazole Derivatives in MCF-7 Breast Cancer Cells
Introduction & Scientific Rationale
The continuous evolution of drug resistance in oncology necessitates the development of novel chemotherapeutic scaffolds. Benzothiazole derivatives have emerged as highly privileged structures in medicinal chemistry due to their diverse mechanisms of action, including DNA intercalation, reactive oxygen species (ROS) generation, and the targeted inhibition of key kinases such as the Epidermal Growth Factor Receptor (EGFR)[1]. Recent structural optimizations, such as the synthesis of benzothiazole–carboxamide hybrids and benzothiazolecarbohydrazide–sulfonate conjugates, have demonstrated potent, selective cytotoxicity against human breast adenocarcinoma (MCF-7) cells[2],[3].
Why MCF-7? The MCF-7 cell line is an estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and HER2-negative model. It is the industry standard for initial in vitro screening of breast cancer therapeutics because it retains key characteristics of mammary epithelium while exhibiting robust responses to apoptotic stimuli.
This application note provides a comprehensive, self-validating protocol for evaluating the anticancer activity of novel benzothiazole derivatives. Rather than merely listing procedural steps, this guide emphasizes the causality behind experimental choices , ensuring that researchers can confidently establish a mechanistic link between drug exposure, cytotoxicity, and apoptotic execution[4].
Experimental Workflow Overview
The evaluation pipeline is designed as a self-validating system. Initial cytotoxicity screening filters for potency, flow cytometry quantifies the mode of cell death, and protein expression analysis confirms the underlying molecular mechanism.
Fig 1: End-to-end experimental workflow for evaluating benzothiazole derivatives in MCF-7 cells.
Step-by-Step Methodologies
Protocol A: MCF-7 Cell Culture & Preparation
Scientific Rationale: Consistent baseline cellular metabolism is critical. MCF-7 cells require a specific nutrient profile to maintain their epithelial characteristics and receptor expression profiles.
-
Media Preparation: Culture MCF-7 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]. (Note: Addition of 0.01 mg/mL human recombinant insulin is recommended to support ER+ growth pathways).
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: At 70%–80% confluence, wash cells with 1X PBS and detach using 0.25% Trypsin-EDTA. Neutralize with complete media and centrifuge at 1,200 rpm for 5 minutes.
Protocol B: Cytotoxicity Assessment (MTT Assay)
Scientific Rationale: The MTT assay relies on the reduction of the yellow tetrazolium dye to insoluble purple formazan by NAD(P)H-dependent cellular oxidoreductases. This provides a direct, quantifiable proxy for mitochondrial metabolic activity, which tightly correlates with the number of viable cells[4].
-
Seeding: Seed MCF-7 cells at a density of 5,000–10,000 cells/well in 96-well flat-bottom plates. Incubate for 24 hours to allow adherence[1].
-
Treatment: Aspirate the media. Treat cells with varying concentrations of the benzothiazole derivative (e.g., 1.56 µM to 100 µM) dissolved in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Include a vehicle control and a positive control (e.g., 5-Fluorouracil or Cisplatin)[3]. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well to solubilize the crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.
Protocol C: Apoptosis Profiling (Annexin V-FITC/PI Staining)
Scientific Rationale: In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, membrane asymmetry is lost, and PS translocates to the outer leaflet where Annexin V binds it with high affinity. Propidium Iodide (PI) is excluded by intact membranes but penetrates late apoptotic/necrotic cells. This dual-staining system self-validates by distinguishing between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Induction: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with the benzothiazole derivative at its calculated IC₅₀ and 2×IC₅₀ concentrations for 48 hours.
-
Harvesting: Collect both the culture media (containing detached/dead cells) and adherent cells (via trypsinization). Pool and centrifuge at 1,500 rpm for 5 minutes.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry (FITC channel for Annexin V; PE/PerCP channel for PI).
Protocol D: Mechanistic Elucidation (Western Blotting)
Scientific Rationale: To validate the phenotypic apoptosis data, we must probe the biochemical executioners. Benzothiazoles frequently inhibit EGFR or induce ROS, converging on mitochondrial depolarization[1],[3]. By blotting for Cleaved Caspase-9 (initiator) and Cleaved Caspase-3/PARP (executioners), we establish a definitive causal link between drug treatment and the intrinsic apoptotic cascade.
-
Lysis: Lyse treated MCF-7 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Resolve 30 µg of protein lysate on a 10% or 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block with 5% non-fat milk. Probe with primary antibodies against EGFR, Bax, Bcl-2, Cleaved Caspase-9, Cleaved Caspase-3, and β-actin (loading control) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using ECL chemiluminescence.
Data Presentation & Interpretation
To ensure robust decision-making in drug development, quantitative data must be structured for rapid comparative analysis. Below are representative data structures summarizing the efficacy of recent benzothiazole hybrids.
Table 1: Quantitative Cytotoxicity Profile of Benzothiazole Derivatives Data represents the concentration required to inhibit 50% of cell viability (IC₅₀). Lower values indicate higher potency. Selectivity Index (SI) is calculated as (IC₅₀ Normal Cell) / (IC₅₀ Cancer Cell).
| Compound ID | Substitution Profile | IC₅₀ in MCF-7 (µM) | IC₅₀ in HEK-293 (µM) | Selectivity Index (SI) | Reference Standard |
| Compound 6b | 4-CH₃ | 12.45 ± 1.2 | > 100 | > 8.0 | 5-Fluorouracil |
| Compound 6j | 4-OH | 6.56 ± 0.8 | 85.4 ± 3.2 | 13.0 | 5-Fluorouracil |
| Compound 6i | Sulfonate Conjugate | 78.8 ± 2.6 | > 200 | > 2.5 | Cisplatin |
| 5-Fluorouracil | N/A (Control) | 78.4 ± 4.2 | 45.2 ± 2.1 | 0.57 | N/A |
Interpretation: Compound 6j demonstrates superior potency against MCF-7 cells with an IC₅₀ of 6.56 µM and an excellent therapeutic window (SI = 13.0), outperforming the standard chemotherapeutic 5-Fluorouracil[2].
Table 2: Flow Cytometric Quantification of Apoptosis in MCF-7 Cells (48h Post-Treatment)
| Treatment Group | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) | Total Apoptosis (%) |
| Vehicle Control | 92.4 | 3.1 | 2.5 | 2.0 | 5.6 |
| Comp 6j (IC₅₀) | 48.2 | 28.4 | 18.6 | 4.8 | 47.0 |
| Comp 6j (2×IC₅₀) | 22.1 | 35.2 | 34.5 | 8.2 | 69.7 |
Mechanistic Pathway Visualization
Based on the integration of cytotoxicity, flow cytometry, and Western blot data, the following causal pathway illustrates how benzothiazole derivatives induce cell death in MCF-7 cells.
Fig 2: Molecular mechanism of benzothiazole-induced intrinsic apoptosis via EGFR and ROS pathways.
References
-
Title: Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies Source: Journal of Applied Pharmaceutical Science (2025) URL: [Link]
-
Title: Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition Source: RSC Advances (2025) URL: [Link]
-
Title: Benzothiazole derivatives as anticancer agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / NIH PMC) (2020) URL: [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals experiencing yield bottlenecks during the amidation of 2-aminobenzothiazole with 2-thiopheneacetic acid derivatives.
By synthesizing mechanistic causality with field-proven protocols, this guide provides a self-validating framework to troubleshoot and optimize your synthetic workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my yield consistently below 40% when using standard peptide coupling reagents like EDC/HOBt? A1: The primary bottleneck is the inherent electronic deactivation of your nucleophile. The lone pair of electrons on the exocyclic amine of 2-aminobenzothiazole is highly delocalized into the electron-withdrawing benzothiazole ring and the endocyclic imine nitrogen. This resonance significantly reduces its nucleophilicity compared to standard aliphatic or unhindered aromatic amines. While EDC/HOBt is effective for standard peptide coupling, it fails to sufficiently activate the carboxylic acid for such a weak nucleophile[1]. Causality: Insufficient electrophilic activation of 2-thiopheneacetic acid leads to prolonged reaction times, allowing competing side reactions (such as N-acylurea formation) to dominate the reaction pathway. Solution: Switch to the highly reactive acid chloride derivative (2-thiopheneacetyl chloride) or utilize superior uronium-based coupling reagents like HATU combined with a nucleophilic catalyst.
Q2: I am using 2-thiopheneacetyl chloride, but I still observe significant impurities and unreacted starting material. How can I fix this? A2: Acid chlorides are highly susceptible to hydrolysis from atmospheric moisture or trace water in solvents. Furthermore, the generation of HCl during the coupling reaction will protonate the already weakly nucleophilic 2-aminobenzothiazole, completely halting the reaction[2]. Causality: Protonation of the amine creates a non-nucleophilic ammonium salt, while trace water destroys the electrophile. Solution: Implement a strictly anhydrous protocol. Use dry dichloromethane (DCM) or tetrahydrofuran (THF). Introduce a tertiary amine base (e.g., Triethylamine) in a 2.5 molar equivalent excess to act as an acid scavenger. Critically, adding 10 mol% of 4-Dimethylaminopyridine (DMAP) will act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that forces the coupling to completion.
Q3: How do I efficiently separate the target amide from unreacted 2-aminobenzothiazole without column chromatography? A3: 2-Aminobenzothiazole has a distinct pKa profile compared to the target amide. By performing a sequential acidic and basic aqueous workup, you can selectively partition the impurities[3]. Causality: Washing the organic layer with 1M HCl protonates the unreacted 2-aminobenzothiazole and DMAP, moving them into the aqueous phase. The target amide, lacking a basic amine center due to the electron-withdrawing carbonyl, remains in the organic phase. Subsequent washing with saturated NaHCO₃ removes any unreacted 2-thiopheneacetic acid (formed via hydrolysis of the acid chloride).
Part 2: Quantitative Data & Optimization Matrix
To facilitate rapid decision-making, the following table summarizes the expected outcomes of various synthetic strategies based on empirical optimization for this specific amidation.
| Activation Method | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Primary Byproducts |
| Carboxylic Acid | EDC, HOBt, DIPEA | DMF | 25 - 50 | 24 | 25 - 40 | N-acylurea, unreacted amine |
| Carboxylic Acid | HATU, DIPEA | DMF | 25 | 12 | 60 - 75 | Tetramethylurea |
| Acid Chloride | Et₃N | DCM | 0 to 25 | 8 | 70 - 80 | Hydrolyzed acid |
| Acid Chloride | Et₃N, DMAP (10 mol%) | DCM | 0 to 25 | 4 | 85 - 95 | Trace (Highly Clean) |
Part 3: Self-Validating Experimental Protocol
Protocol: Acid Chloride Method with DMAP Catalysis (Recommended)
This protocol utilizes nucleophilic catalysis to overcome the poor nucleophilicity of 2-aminobenzothiazole, ensuring high conversion rates and simplified purification[2][3].
Step-by-Step Methodology:
-
Preparation of the Electrophile: If not commercially available, synthesize 2-thiopheneacetyl chloride by refluxing 2-thiopheneacetic acid (1.0 eq) with thionyl chloride (SOCl₂, 3.0 eq) for 3 hours. Remove excess SOCl₂ under reduced pressure to yield the crude acid chloride.
-
System Purging: Flame-dry a round-bottom flask under an argon or nitrogen atmosphere to ensure a strictly anhydrous environment.
-
Reagent Loading: Dissolve 2-aminobenzothiazole (1.0 eq, 10 mmol) in anhydrous DCM (30 mL). Add Triethylamine (Et₃N, 2.5 eq, 25 mmol) and DMAP (0.1 eq, 1.0 mmol).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Validation Checkpoint: Ensure the internal temperature is stable at 0 °C before proceeding to prevent exothermic degradation and tar formation.
-
Addition: Dissolve 2-thiopheneacetyl chloride (1.2 eq, 12 mmol) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the lower Rf 2-aminobenzothiazole spot indicates completion.
-
Workup: Quench the reaction with water (20 mL). Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to extract unreacted amine/DMAP, followed by saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize acidic byproducts, and finally brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide.
Part 4: Visualizations
Experimental workflow for the amidation of 2-aminobenzothiazole.
DMAP-catalyzed mechanistic pathway for acid chloride amidation.
References
-
Title: Design, synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective Source: PubMed URL: [Link]
-
Title: Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human Source: Journal of Applied Pharmaceutical Science (japsonline.com) URL: [Link]
-
Title: Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Troubleshooting Benzothiazole Acetamide Solubility in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of newly synthesized small molecules. While the benzothiazole scaffold is a privileged structure in drug discovery—often used to target kinases, tubulin, and microbial enzymes—its planar, highly lipophilic nature presents significant physicochemical challenges. When combined with the strong intermolecular hydrogen-bonding capacity of an acetamide moiety, the resulting derivatives often exhibit exceptionally high crystal lattice energies. This manifests as stubborn insolubility, even in strong polar aprotic solvents like dimethyl sulfoxide (DMSO)[1].
This guide provides a mechanistic approach to diagnosing and resolving DMSO solubility issues, ensuring your in vitro assays yield reliable, reproducible data.
Diagnostic Workflow
Diagnostic workflow for resolving benzothiazole acetamide solubility issues in DMSO.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my benzothiazole acetamide derivative insoluble in 100% DMSO when other benzothiazoles dissolve easily? Causality & Mechanism: Insolubility in this context is rarely due to lipophilicity alone; it is a thermodynamic issue driven by crystal lattice energy. The benzothiazole ring promotes strong π−π stacking, while the acetamide group acts as both a rigid hydrogen bond donor and acceptor[2]. This creates a highly ordered, tightly packed crystal lattice. For the compound to dissolve, the solvation energy provided by DMSO must overcome this lattice energy. If the lattice is too stable, even 100% DMSO cannot solvate the individual molecules. Furthermore, using older DMSO stocks that have absorbed atmospheric moisture can drastically reduce the solubility threshold of hydrophobic compounds[3].
Q2: Heating and sonication aren't working. What are the next immediate steps to prepare my in vitro assay stock? Actionable Steps:
-
Verify Solvent Quality: Ensure you are using fresh, anhydrous DMSO. Water contamination significantly lowers solubility[3].
-
Alternative Aprotic Solvents: If DMSO fails, try Dimethylacetamide (DMA) or Dimethylformamide (DMF). Slight structural differences in the solvent can sometimes disrupt specific solute-solute interactions better than DMSO.
-
Acid/Base Addition: If your derivative contains an ionizable group (e.g., a basic amine on the benzothiazole ring), adding a stoichiometric amount of an organic acid (like methanesulfonic acid) directly to the DMSO can form an in situ salt, drastically improving solubility[4].
Q3: My compound dissolves in DMSO, but "crashes out" (precipitates) the moment I dilute it into my aqueous cell culture medium. How can I prevent this? Causality & Mechanism: This is a classic failure of kinetic solubility. When the DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the bulk water, leaving the hydrophobic compound locally supersaturated. The high lattice energy drives rapid nucleation and precipitation[5]. Resolution:
-
Serial Dilution (Step-down): Never add a high-concentration DMSO stock directly to a large volume of aqueous media. Instead, perform a serial dilution into intermediate mixtures of DMSO and buffer[3].
-
Pre-warming: Always add the compound to pre-warmed (37°C) medium to provide additional thermodynamic energy[3].
-
Excipients: Pre-complex the compound with cyclodextrins or use non-ionic surfactants to lower the thermodynamic barrier of the aqueous transition[5].
Q4: How do I accurately determine the maximum solubility limit of my compound without wasting precious material? Protocol Choice: You must distinguish between Kinetic and Thermodynamic solubility[6].
-
Kinetic Solubility: Useful for early screening. A DMSO stock is spiked into an aqueous buffer, and precipitation is measured via nephelometry (light scattering) or UV absorption[7]. It tells you if your assay conditions are viable.
-
Thermodynamic Solubility: The gold standard for developability. Solid compound is added directly to the solvent (or buffer) and allowed to equilibrate for 24-72 hours, followed by LC-MS/MS quantification[8]. This represents the true equilibrium state.
Q5: We are in the lead optimization phase. What structural modifications can rescue the solubility of this scaffold? Medicinal Chemistry Strategy: To improve solubility, you must disrupt the crystal packing (lower the melting point) or increase the solvation energy (decrease LogP)[9].
-
Disrupt Planarity: Introduce a methyl group at a position that forces the acetamide moiety out of plane with the benzothiazole ring, preventing tight π−π stacking.
-
Modify the Acetamide: Convert the primary/secondary acetamide to a tertiary amide (e.g., N-methyl acetamide) to remove the hydrogen bond donor, significantly lowering lattice energy.
-
Add Solubilizing Groups: Append a morpholine or piperazine ring to the structure, which provides an ionizable basic center for salt formation (e.g., mesylate or hydrochloride salts)[4].
Quantitative Data: Formulation Strategies for Aqueous Assays
When DMSO alone is insufficient for aqueous dilution, excipients must be used. The table below summarizes field-proven co-solvents and their recommended limits for in vitro cell-based assays to prevent solvent-induced toxicity[5],[10].
| Solubilizing Agent / Excipient | Mechanism of Action | Recommended Final Assay Concentration | Notes & Limitations |
| DMSO | Polar aprotic solvent; disrupts solute-solute interactions. | < 0.5% (Max 1.0%) | High concentrations cause cell toxicity and membrane permeabilization. |
| Tween-80 / Triton X-100 | Non-ionic surfactant; forms micelles to encapsulate hydrophobic drugs. | 0.01% - 0.05% | Keep strictly below critical micelle concentration (CMC) in cell assays to prevent cell lysis. |
| HP β CD | Forms inclusion complexes, masking lipophilic regions. | 1% - 5% (w/v) | Excellent for benzothiazoles; highly biocompatible but requires pre-incubation. |
| PEG 400 | Co-solvent; lowers dielectric constant of the aqueous phase. | < 2.0% | Viscous; can interfere with certain fluorescence readouts. |
| BSA (Bovine Serum Albumin) | Protein binding; acts as a carrier for lipophilic molecules. | 0.1% - 1.0% | Mimics physiological serum binding; may artificially lower the free drug concentration. |
Standard Operating Procedures (SOPs)
Protocol 1: Thermodynamic Solubility Determination in DMSO (Shake-Flask Method)
This protocol ensures a self-validating system by achieving true equilibrium, preventing the overestimation of solubility common in kinetic assays[6],[8].
-
Preparation: Weigh approximately 2-5 mg of the solid benzothiazole acetamide derivative into a 1.5 mL glass HPLC vial.
-
Solvent Addition: Add 100 µL of anhydrous DMSO to the vial. The goal is to maintain a visible suspension (excess solid must be present to ensure saturation)[5].
-
Equilibration: Seal the vial and place it in a thermomixer. Incubate at 25°C (or 37°C depending on assay requirements) with continuous shaking at 800 RPM for 24 to 48 hours[8].
-
Separation: Centrifuge the vial at 15,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant using a 0.22 µm PTFE syringe filter.
-
Quantification: Carefully aspirate an aliquot of the clear supernatant. Perform a serial dilution (e.g., 1:100 or 1:1000) into a solvent compatible with your analytical method (e.g., Acetonitrile/Water).
-
Analysis: Quantify the dissolved concentration using LC-MS/MS or HPLC-UV against a pre-established calibration curve[8].
Protocol 2: Step-Down Co-Solvent Formulation for Aqueous Assays
Use this protocol when the compound is soluble in DMSO but precipitates upon direct addition to aqueous media[3].
-
Primary Stock: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Intermediate Dilution: In a separate tube, prepare an intermediate vehicle consisting of 10% DMSO, 40% PEG400, and 50% aqueous buffer.
-
Step-Down: Slowly add 10 µL of the 10 mM DMSO stock into 90 µL of the intermediate vehicle while vortexing continuously. This creates a 1 mM intermediate stock.
-
Final Assay Dilution: Dilute the 1 mM intermediate stock into pre-warmed (37°C) cell culture medium to reach your final desired concentration (e.g., 10 µM).
-
Validation: Examine the final assay plate under a phase-contrast microscope at 20x magnification to confirm the absence of micro-crystals or cloudiness[3].
References
-
BioDuro-Sundia. "ADME Solubility Assay." BioDuro. Available at: [Link]
-
De la Torre, M. et al. "Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents." PubMed Central (PMC). Available at: [Link]
-
Dehury, B. et al. "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs." PubMed Central (PMC). Available at: [Link]
-
Hoelke, B. et al. "In vitro solubility assays in drug discovery." PubMed. Available at: [Link]
-
Taylor & Francis. "Acetamide – Knowledge and References." Taylor & Francis. Available at: [Link]
-
ResearchGate Discussions. "How to enhance drug solubility for in vitro assays?" ResearchGate. Available at: [Link]
-
MDPI. "DMSO Solubility Assessment for Fragment-Based Screening." MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Advanced Troubleshooting Center: Overcoming Steric Hindrance in N-Alkylation of 2-Aminobenzothiazoles
Welcome to the Technical Support Center for heterocyclic functionalization. 2-Aminobenzothiazoles are privileged pharmacophores in drug discovery, but their functionalization is notoriously difficult. The extreme steric hindrance around the exocyclic nitrogen, combined with the ambident nature of the benzothiazole core, frequently leads to poor yields, stalled reactions, or undesired regioselectivity.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we analyze the thermodynamic and kinetic causality behind failed alkylations and provide self-validating workflows to ensure your synthetic success.
Module 1: Mechanistic Diagnostics & FAQs
Q1: Why does steric hindrance disproportionately cause my N-alkylation to fail or shift regioselectivity? A1: 2-Aminobenzothiazoles possess two potential sites for N-alkylation: the exocyclic primary amino group (-NH₂) and the endocyclic nitrogen atom (N3) within the thiazole ring[1]. When utilizing bulky alkyl halides (e.g., secondary or tertiary alkyl groups), the transition state energy for an Sₙ2 attack at the exocyclic nitrogen increases exponentially due to steric clash with the adjacent bicyclic ring system. This bulkiness physically blocks the nitrogen's lone pair of electrons, making it a poor nucleophile[2]. Consequently, the reaction either stalls completely or shifts regioselectivity toward the less sterically hindered endocyclic nitrogen, forming the undesired 3-alkyl-2-iminobenzothiazoline derivative.
Q2: How do base and solvent selection influence regioselectivity when dealing with bulky electrophiles? A2: The choice of base dictates the protonation state and the active nucleophile. Weaker bases (e.g., K₂CO₃, NaHCO₃) in polar aprotic solvents (DMF, DMSO) favor exocyclic N-alkylation because they do not fully deprotonate the amine; this allows the neutral, more nucleophilic exocyclic nitrogen to attack the electrophile[1]. Conversely, stronger bases (e.g., NaH, KOtBu) completely deprotonate the substrate, creating an ambident anion where the charge density localizes heavily on the endocyclic nitrogen, driving undesired endocyclic alkylation[1].
Q3: Direct Sₙ2 alkylation with my bulky secondary alkyl halide is failing. What is the mechanistic workaround? A3: When the activation barrier for direct Sₙ2 is insurmountable due to steric bulk, you must bypass the Sₙ2 pathway entirely. Two highly validated alternatives are:
-
Reductive Amination: Often considered the most robust general method to synthesize hindered amines[3]. It condenses the 2-aminobenzothiazole with a sterically hindered ketone to form an imine. This changes the hybridization of the electrophilic carbon from sp³ to sp² during the critical C-N bond formation step, drastically reducing steric repulsion.
-
Transition-Metal Catalysis (Buchwald-Hartwig): This palladium-catalyzed method is preferred for the N-arylation or bulky N-alkylation of the exocyclic amino group[4]. It utilizes bulky, electron-rich phosphine ligands to facilitate cross-coupling via oxidative addition and reductive elimination, completely circumventing Sₙ2 steric constraints[4].
Module 2: Diagnostic & Optimization Workflow
Use the following decision tree to diagnose your stalled reaction and select the thermodynamically favorable pathway.
Decision tree for troubleshooting sterically hindered N-alkylation of 2-aminobenzothiazoles.
Module 3: Quantitative Optimization Matrix
When direct alkylation is still viable but requires optimization, use the following matrix to tune your reaction conditions.
Table 1: Reaction Condition Matrix for Regioselective N-Alkylation
| Parameter | Target: Exocyclic N-Alkylation (Desired) | Target: Endocyclic N-Alkylation (Undesired) | Mechanistic Rationale |
| Base Strength | K₂CO₃, Cs₂CO₃, NaHCO₃ | NaH, KOtBu, KHMDS | Strong bases fully deprotonate the amine to form an ambident anion, shifting nucleophilicity to the endocyclic N3[1]. |
| Solvent Polarity | DMF, DMSO (Polar Aprotic) | THF, Toluene (Less Polar) | Polar aprotic solvents stabilize the transition state of the neutral amine attack, favoring the exocyclic position[1]. |
| Leaving Group | Alkyl Triflates, Iodides | Alkyl Chlorides | Highly reactive leaving groups lower the activation energy required to overcome the initial steric clash[2]. |
| Temperature | 20°C - 60°C | >80°C (Reflux) | Lower temperatures preserve kinetic control, favoring the more sterically accessible exocyclic amine[1]. |
Module 4: Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in diagnostic checkpoints so you can verify the success of each mechanistic step before proceeding.
Protocol A: Reductive Amination for Bulky Alkyl Groups
Mechanism: Bypasses the Sₙ2 steric clash by forming an sp²-hybridized imine intermediate, followed by selective hydride reduction[3].
Step-by-Step Methodology:
-
Imine Condensation: In an oven-dried round-bottom flask, dissolve 2-aminobenzothiazole (1.0 equiv) and the sterically hindered ketone/aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Acid Activation: Add glacial acetic acid (1.0 equiv) to activate the carbonyl carbon, increasing its electrophilicity. Stir at room temperature for 2-4 hours.
-
Self-Validation Checkpoint: Monitor by TLC or LC-MS. The reaction mixture will often shift to a deeper yellow. Do not proceed to step 3 until the starting amine is consumed; bulky imine formation is rate-limiting.
-
-
Selective Reduction: Cool the mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. The bulky nature of this specific reducing agent prevents over-reduction and minimizes side reactions.
-
Quench & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench slowly with saturated aqueous NaHCO₃. Extract with dichloromethane (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (amine-functionalized silica is recommended if streaking occurs).
Protocol B: Buchwald-Hartwig Amination for Extremely Hindered Substrates
Mechanism: Utilizes Pd-catalysis to form C-N bonds via oxidative addition and reductive elimination, completely ignoring the traditional Sₙ2 trajectory[4].
Step-by-Step Methodology:
-
Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-aminobenzothiazole (1.0 equiv), the bulky alkyl/aryl bromide (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos ligand (4 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv).
-
Causality Note: XPhos is specifically chosen because its extreme steric bulk accelerates the difficult reductive elimination step for hindered amines[4].
-
-
Solvent Addition: Add anhydrous, degassed toluene (0.1 M) to the Schlenk tube. Seal the tube securely and remove it from the glovebox.
-
Catalytic Cycle: Heat the mixture to 100°C for 16-24 hours under vigorous stirring.
-
Self-Validation Checkpoint: The reaction should initially appear deep red/purple (active Pd(0) species). Upon completion or catalyst death, a black precipitate (Pd black) will form. If Pd black forms within the first hour, your catalyst has poisoned, likely due to oxygen ingress or substrate coordination.
-
-
Workup: Cool to room temperature. Dilute the mixture with ethyl acetate and filter through a tightly packed pad of Celite to remove the palladium black. Concentrate the filtrate and purify by column chromatography.
References
-
BenchChem. avoiding side reactions during the synthesis of N-substituted benzothiazoles. 1
-
BenchChem. overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine. 2
-
BenchChem. Technical Support Center: Optimization of N-Functionalization of 2-Aminobenzothiazole. 4
-
Master Organic Chemistry. Alkylation of Amines (Sucks!).3
Sources
Resolving impurities in benzothiazole acetamide synthesis using column chromatography
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, application scientists, and drug development professionals dealing with the complex purification of benzothiazole acetamides. These scaffolds are critical in medicinal chemistry (e.g., as DNA gyrase inhibitors and CB2 receptor ligands)[1][2], but their synthesis is notoriously plagued by unfavorable impurity profiles and chromatographic challenges[3].
Below, we break down the causality of these issues and provide self-validating protocols to ensure high-purity isolation.
Section 1: Mechanistic Origins of Synthesis Impurities (The "Why")
To effectively purify a reaction mixture, you must first understand the chemical causality behind the impurities present. The acylation of 2-aminobenzothiazole with acylating agents (such as chloroacetyl chloride) involves competing chemo-selectivity pathways[4].
-
Unreacted Starting Material: 2-aminobenzothiazole is a highly polar, basic heterocycle. If the reaction does not reach 100% conversion, this residual amine remains in the matrix and strongly interacts with acidic stationary phases during chromatography[5][6].
-
Bis-acylation (Over-reaction): The benzothiazole core possesses two nucleophilic nitrogen atoms: the exocyclic primary amine and the endocyclic ring nitrogen. While the exocyclic amine is kinetically favored to form the target acetamide, excess acylating agent or prolonged heating can force acylation at the endocyclic nitrogen, forming a lipophilic bis-acylated impurity[2].
-
Hydrolysis Products: Acyl chlorides are highly moisture-sensitive. Any adventitious water in the reaction will hydrolyze the reagent into substituted acetic acids, which can co-elute or irreversibly bind to the column if not removed during an aqueous workup.
Pathways of target formation and common impurities in benzothiazole acetamide synthesis.
Section 2: Troubleshooting Column Chromatography (FAQs)
Q1: Why does my 2-aminobenzothiazole starting material streak across the entire TLC plate and column? A1: Streaking is fundamentally an acid-base interaction issue. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. When basic amines like 2-aminobenzothiazole pass through, they become protonated. This creates a strong ionic bond with the stationary phase rather than a reversible dipole-dipole interaction, leading to severe tailing, poor peak shape, and irreversible adsorption[5][7].
Q2: What is the mechanistic rationale for adding triethylamine (TEA) to the mobile phase? A2: Adding a basic modifier like TEA (0.5–2% v/v) acts as a competitive inhibitor for the silica's active sites. TEA binds to and "deactivates" the acidic silanol groups, preventing the basic nitrogen atoms in the benzothiazole ring from forming ionic interactions[5][7]. This forces the separation to rely purely on partition chromatography, resulting in sharp, well-resolved peaks.
Q3: How can I prevent co-elution of my target benzothiazole acetamide with the bis-acylated impurity? A3: Bis-acylated impurities are significantly less polar than the mono-acylated target because both hydrogen bond donors on the exocyclic amine are masked. If they co-elute, your solvent system is likely too strong. Switch to a shallower gradient (e.g., starting at 100% Hexane and slowly increasing to 10-20% EtOAc) to elute the lipophilic bis-acylated impurity first, before the target compound begins to migrate[7].
Decision tree for troubleshooting amine streaking during silica gel chromatography.
Section 3: Quantitative Data for Eluent Optimization
Use the table below as a quick-reference guide to anticipate the chromatographic behavior of your reaction mixture components.
| Compound Type | Hexane/EtOAc (1:1) Rf | DCM/MeOH (95:5) Rf | Chromatographic Behavior | Troubleshooting Action |
| Bis-acylated Impurity | 0.75 - 0.85 | > 0.90 | Elutes near the solvent front. | Use a weaker non-polar gradient (e.g., 9:1 Hexane/EtOAc). |
| Benzothiazole Acetamide (Target) | 0.30 - 0.45 | 0.60 - 0.70 | Optimal retention, sharp peaks. | Maintain isocratic flow once the product begins eluting. |
| Unreacted 2-Aminobenzothiazole | 0.05 - 0.15 (Streaks) | 0.20 - 0.35 (Tails) | Severe tailing due to basicity. | Add 1% TEA to the mobile phase to neutralize silanols[5]. |
| Hydrolyzed Acetic Acid | 0.00 (Stuck on baseline) | 0.05 - 0.10 | Irreversibly binds to silica. | Perform a basic aqueous workup prior to column loading. |
Section 4: Validated Experimental Protocol: Base-Deactivated Column Chromatography
Benzothiazole derivatives often suffer from poor solubility and silica degradation[7]. This self-validating protocol ensures maximum recovery and purity.
Step 1: Mobile Phase Preparation & Deactivation
-
Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate 70:30).
-
Add Triethylamine (TEA) to achieve a final concentration of 1% v/v (e.g., 10 mL TEA per 1 L of solvent)[5].
-
Mix thoroughly. Self-Validation Check: Spot the crude mixture on a TLC plate pre-treated with the TEA-spiked solvent. If streaking is eliminated and distinct spots appear, the TEA concentration is sufficient.
Step 2: Column Packing (Slurry Method)
-
Weigh standard silica gel (typically 30-50 times the mass of the crude sample)[7].
-
In a separate beaker, mix the silica gel with the TEA-spiked mobile phase to form a uniform slurry.
-
Pour the slurry into the column in a single, continuous motion to prevent air bubbles and bed cracking.
-
Pass 2-3 column volumes of the TEA-spiked solvent through the bed to fully deactivate the stationary phase[5].
Step 3: Dry Loading the Sample Note: Due to the poor solubility of benzothiazole derivatives in non-polar loading solvents, dry loading is mandatory to prevent band broadening.
-
Dissolve the crude mixture in a minimal amount of a volatile, polar solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Add a small amount of silica gel (approx. 2-3 times the crude mass) to the flask.
-
Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully load this powder evenly onto the top of the packed column bed and cover with a thin layer of sand.
Step 4: Elution and Isolation
-
Begin eluting with the TEA-spiked mobile phase.
-
Collect fractions systematically.
-
Monitor fractions via TLC (UV active at 254 nm).
-
Pool fractions containing the pure benzothiazole acetamide and concentrate under reduced pressure to yield the final product.
References
-
Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands - HZDR. [Link]
-
Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC. [Link]
Sources
- 1. hzdr.de [hzdr.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Bioavailability Enhancement for Lipophilic Benzothiazole-Thiophene Candidates
Welcome to the Formulation & Pharmacokinetics Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the delivery of highly lipophilic benzothiazole-thiophene compounds. These hybrid molecules often exhibit exceptional in vitro target affinity but fail in in vivo models due to their "brick dust" or "grease ball" physicochemical properties (BCS Class II/IV).
This guide bypasses generic advice, focusing instead on the mechanistic causality behind formulation failures and providing self-validating protocols to ensure your drug delivery systems are robust, reproducible, and translationally viable.
Part 1: Core Troubleshooting FAQs (Mechanisms & Causality)
Q1: Our benzothiazole-thiophene lead compound has a LogP of 4.8. Why does it consistently precipitate in simulated gastrointestinal fluids despite using co-solvents? A1: You are likely experiencing a loss of solvent capacity upon aqueous dilution. While hydrophilic co-solvents (like ethanol or propylene glycol) can dissolve your compound in the vial, they rapidly partition into the aqueous phase upon contact with gastrointestinal (GI) fluids. This leaves the lipophilic drug without a solubilizing microenvironment, leading to rapid nucleation and precipitation. The Solution: Shift from simple co-solvency to a 1 that maintains the drug in a solubilized state through micellar or liposomal encapsulation during GI transit[1].
Q2: We are deciding between Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Nanoliposomes. How do we determine the optimal path? A2: The decision hinges on the drug's solubility in liquid lipid excipients versus its affinity for phospholipid bilayers. If your compound demonstrates high solubility (>50 mg/mL) in natural oils and surfactants,2, maximizing the interfacial surface area for rapid absorption[2]. Conversely, if the drug has moderate oil solubility but can be intercalated into a lipid bilayer, or if you require surface functionalization for targeted delivery,3[3].
Decision matrix for selecting lipid-based nanocarriers based on excipient solubility.
Q3: Our SMEDDS formulation forms a cloudy emulsion rather than a clear microemulsion. What is the mechanistic failure? A3: A cloudy emulsion indicates that the droplet size exceeds the wavelength of visible light (>400 nm), meaning you have formed a macroemulsion rather than a microemulsion. This is caused by insufficient surfactant coverage at the oil-water interface, leading to high interfacial tension and droplet coalescence. You must adjust your Hydrophilic-Lipophilic Balance (HLB). A successful SMEDDS requires a precise ratio of oil, surfactant, and co-surfactant (e.g., a 10:45:45 ratio) to achieve spontaneous emulsification with droplet sizes below 100 nm[4].
Part 2: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a physical or analytical checkpoint to confirm success before proceeding.
Protocol A: Formulation of Spontaneous SMEDDS
This protocol utilizes a validated ternary excipient system to force the lipophilic drug into a stable, highly dispersed state.
-
Excipient Screening (Causality Check): Determine the equilibrium solubility of your benzothiazole-thiophene compound in various oils (e.g., Capmul MCM), surfactants (e.g., Tween 80), and co-surfactants (e.g., PEG 400). Why? Maximizing drug loading in the oil phase prevents precipitation upon aqueous dilution.
-
Ternary Phase Diagram Construction: Titrate varying ratios of Oil : Surfactant : Co-surfactant with water. Map the visual boundary where the mixture transitions from turbid to optically transparent.
-
Preconcentrate Preparation: Based on the phase diagram, mix the optimal ratio. For lipophilic compounds,4[4]. Dissolve the drug into this isotropic mixture under gentle magnetic stirring at 40°C until completely clear.
-
Self-Emulsification & Validation (Self-Validating Step): Dilute 1 mL of the preconcentrate into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation (50 rpm).
-
Validation: Analyze immediately via Dynamic Light Scattering (DLS). A successful SMEDDS must yield a particle size < 50 nm and a Polydispersity Index (PDI) < 0.200. If PDI > 0.300, the system is multimodally distributed and prone to Ostwald ripening; you must increase the surfactant concentration.
-
Mechanistic pathway of SMEDDS spontaneous emulsification and systemic absorption.
Protocol B: Synthesis and Loading of Lipid-Bilayer Nanoliposomes
For compounds requiring targeted delivery or those that destabilize microemulsions, liposomal intercalation is required.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at 40°C until a thin, uniform lipid film forms on the flask walls. Why? This ensures homogenous distribution of the drug within the lipid matrix, preventing drug crystallization.
-
Hydration & Sizing: Hydrate the film with a physiological buffer (e.g., PBS, pH 7.4). Critical Causality: Hydration must occur at a temperature above the phase transition temperature (Tc) of the primary lipid (e.g., >41°C for DPPC) to ensure the lipid bilayers are in a fluid state, allowing them to swell and form vesicles. Extrude the suspension through 100 nm polycarbonate membranes to form Small Unilamellar Vesicles (SUVs).
-
Integrity Verification (Self-Validating Step): Separate unencapsulated drug using ultrafiltration or size-exclusion chromatography. Quantify the encapsulated drug via HPLC. An Encapsulation Efficiency (EE%) of >80% validates the structural integrity of the liposome.
Part 3: Quantitative Data & Benchmarks
To benchmark your formulation efforts, compare your analytical results against the established parameters for successful lipid-based nanocarriers outlined below. Deviations from these targets indicate physical instability or suboptimal bioavailability enhancement.
| Formulation Strategy | Key Excipients | Target Particle Size (nm) | Target PDI | Zeta Potential (mV) | Expected Bioavailability Increase |
| SMEDDS | Capmul MCM, Tween 80, PEG 400 | < 50 nm | < 0.200 | Near Neutral | ~1.5x to 2.5x |
| Nanoliposomes | DPPC, DPPG, DSPE-PEG, Chol | 100 - 150 nm | < 0.250 | -20 to -40 mV | ~2.0x to 3.0x |
| Solid Lipid Nanoparticles | Glyceryl monostearate, Tween 80 | 150 - 250 nm | < 0.300 | -15 to -30 mV | ~1.5x to 2.0x |
References
- An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems. Taylor & Francis.
- Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candid
- Preparation and Bioavailability Assessment of SMEDDS Containing Valsartan. NIH.
- Preparation of Benzothiazolyl-Decor
Sources
- 1. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Preparation of Benzothiazolyl-Decorated Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Bioavailability Assessment of SMEDDS Containing Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR spectral analysis of N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: The Structural Challenge
The molecule N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide combines three key pharmacophores: a benzothiazole ring, a thiophene moiety, and an acetamide linker. The benzothiazole core is a privileged structure in medicinal chemistry, while thiophene rings are common bioisosteres for phenyl groups. The precise arrangement and electronic interplay of these fragments create a unique molecular signature. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming this structure in solution.[1][2] This guide explains the causality behind the expected spectral features, providing a self-validating system for researchers to confirm the successful synthesis of the title compound.
Molecular Structure and Predicted Proton Environments
To interpret the ¹H NMR spectrum, one must first identify the chemically distinct proton environments within the molecule. Each unique environment will produce a separate signal in the spectrum.[3][4] The structure below is annotated to facilitate discussion.
Caption: Molecular structure of N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide with key proton environments labeled.
Predictive ¹H NMR Spectral Analysis
The ¹H NMR spectrum of the title compound is predicted to be complex, with signals spanning the aromatic, amide, and aliphatic regions. The analysis below is based on a standard deuterated solvent such as DMSO-d₆, which is an excellent choice for ensuring the solubility of planar, heterocyclic systems and for reliably observing amide N-H protons.[5][6]
Aromatic Region (~7.00 - 8.20 ppm)
This region will be the most crowded, containing signals from the eight protons of the benzothiazole and thiophene rings.
-
Benzothiazole Protons (H-4, H-5, H-6, H-7): The benzothiazole ring system typically exhibits four distinct signals in the 7.20-8.20 ppm range.[7][8][9]
-
H-4 and H-7: These protons are adjacent to the fused thiazole ring and are expected to appear furthest downfield due to the anisotropic effect and electron-withdrawing nature of the heterocyclic system. They will likely appear as doublets around 8.05-8.15 ppm and 7.90-8.00 ppm , respectively, each with a coupling constant (J) of approximately 8.0 Hz from coupling to their single ortho neighbors (H-5 and H-6).[10]
-
H-5 and H-6: These protons are in the middle of the benzene ring and will be shifted slightly upfield relative to H-4 and H-7. They are expected to appear as complex multiplets or triplets in the range of 7.30-7.55 ppm . Each will be coupled to two adjacent protons, resulting in a triplet-like appearance, often referred to as a "triplet of doublets" if the coupling constants are slightly different.[10]
-
-
Thiophene Protons (H-3', H-4', H-5'): The 2-substituted thiophene ring gives a characteristic three-proton signal pattern.[11][12] The electronegativity of the sulfur atom and the deshielding effect of the acetamide substituent influence their chemical shifts.[13]
-
H-5': This proton is adjacent to the sulfur atom and is typically the most downfield of the thiophene protons, appearing as a doublet of doublets around 7.40-7.50 ppm . It couples to both H-4' (J ≈ 5.0 Hz) and H-3' (J ≈ 1.0 Hz).
-
H-3': This proton is adjacent to the point of substitution and will also appear as a doublet of doublets, likely around 7.10-7.20 ppm , coupling to H-4' (J ≈ 3.5 Hz) and H-5' (J ≈ 1.0 Hz).
-
H-4': This proton is positioned between the other two and will appear as a doublet of doublets around 7.00-7.10 ppm , coupling to H-5' (J ≈ 5.0 Hz) and H-3' (J ≈ 3.5 Hz).
-
Amide Proton (N-H)
-
The amide proton signal is highly diagnostic. It is expected to be a broad singlet located far downfield, typically in the 10.0-12.5 ppm range in DMSO-d₆. Its chemical shift is sensitive to solvent, temperature, and concentration due to its involvement in hydrogen bonding.[14][15] This proton does not typically show coupling to adjacent protons due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus.
Aliphatic Methylene Protons (H-α)
-
The two protons of the methylene (CH₂) bridge are chemically equivalent and are adjacent to two strong electron-withdrawing groups: the thiophene ring and the carbonyl group. This environment causes a significant downfield shift into the ~4.00-4.20 ppm range. As there are no adjacent protons, this signal will appear as a sharp singlet.[16]
Table 1: Predicted ¹H NMR Data for N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide in DMSO-d₆
| Assigned Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | 10.0 - 12.5 | broad singlet | - | 1H |
| H-4 (Benzothiazole) | 8.05 - 8.15 | doublet | ~8.0 | 1H |
| H-7 (Benzothiazole) | 7.90 - 8.00 | doublet | ~8.0 | 1H |
| H-5/H-6 (Benzothiazole) | 7.30 - 7.55 | multiplet | - | 2H |
| H-5' (Thiophene) | 7.40 - 7.50 | doublet of doublets | ~5.0, ~1.0 | 1H |
| H-3' (Thiophene) | 7.10 - 7.20 | doublet of doublets | ~3.5, ~1.0 | 1H |
| H-4' (Thiophene) | 7.00 - 7.10 | doublet of doublets | ~5.0, ~3.5 | 1H |
| H-α (CH₂) | 4.00 - 4.20 | singlet | - | 2H |
Comparative Spectral Analysis: Distinguishing the Target Molecule
To build confidence in the assignment, it is instructive to compare the predicted spectrum with those of simpler, related molecules. This comparison highlights the specific contributions of each molecular fragment.
-
Alternative 1: N-(1,3-benzothiazol-2-yl)acetamide. This analogue lacks the thiophene ring. Its ¹H NMR spectrum would be significantly simpler. The signals for the thiophene protons (H-3', H-4', H-5') would be absent. The methylene singlet (H-α) would be replaced by a methyl (CH₃) singlet, shifted significantly upfield to approximately 2.2-2.4 ppm , as it is only adjacent to the carbonyl group.[17] The benzothiazole and amide proton signals would remain in similar positions.
-
Alternative 2: 2-Phenylacetamide. This common laboratory chemical serves as a useful comparison for the acetamide portion. The methylene protons in 2-phenylacetamide appear around 3.5 ppm.[18] In our target molecule, the replacement of the phenyl ring with the more electron-rich thiophene ring and the attachment to the benzothiazole system are predicted to shift this signal further downfield to ~4.1 ppm.
Table 2: Comparative Analysis of Key ¹H NMR Signals
| Compound | Aromatic Signals (ppm) | Aliphatic Signal (ppm) | Key Differentiator |
| Target Molecule | Complex multiplets (7.0-8.2) | Singlet @ ~4.1 | Presence of both benzothiazole and thiophene patterns; downfield CH₂ singlet. |
| N-(1,3-benzothiazol-2-yl)acetamide | Simpler multiplets (7.2-8.2) | Singlet @ ~2.3 | Absence of thiophene signals; upfield CH₃ singlet instead of CH₂. |
| 2-Phenylacetamide | Phenyl multiplet (7.2-7.4) | Singlet @ ~3.5 | Absence of heterocyclic signals; less deshielded CH₂ signal. |
Experimental Protocol for Data Acquisition
Authoritative and reproducible data begins with meticulous sample preparation and a standardized acquisition workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-15 mg of the dried, purified N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide.[19] For high-quality spectra, using a sufficient amount of sample is crucial.[20][21]
-
Transfer the solid to a clean, small vial. Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[22] Using a vial first ensures complete dissolution, which can be aided by gentle warming or vortexing.[21]
-
Using a glass Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube. Avoid transferring any solid particulates, as they will degrade spectral quality.[21][22] The sample height in the tube should be approximately 4-5 cm.[20][22]
-
Cap the NMR tube securely and label it clearly.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. Modern spectrometers automate this process effectively.
-
Acquire a standard 1D proton spectrum using the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust as needed based on sample concentration)
-
Spectral Width: 0-16 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode with a flat baseline.
-
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Caption: Standardized workflow for ¹H NMR sample preparation and data acquisition.
Ensuring Trustworthiness: Self-Validation and Advanced Methods
The protocol described is a self-validating system. The final spectrum should show a residual DMSO peak at 2.50 ppm and a water peak (if present) around 3.33 ppm. The integration values must correspond to whole-number ratios of the protons outlined in Table 1. For instance, the two downfield doublets of the benzothiazole ring should each integrate to 1H, while the methylene singlet should integrate to 2H.
For unequivocal assignment, especially in the crowded aromatic region, a 2D COSY (Correlation Spectroscopy) experiment is highly recommended. A COSY spectrum would show cross-peaks between protons that are spin-spin coupled. This would definitively link H-4 to H-5, H-5 to H-6, and H-6 to H-7 in the benzothiazole ring, and similarly connect the three protons of the thiophene ring, validating the proposed structure.[23]
Conclusion
The ¹H NMR spectrum of N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide presents a unique and identifiable fingerprint. The key diagnostic signals include a broad amide proton above 10 ppm, a downfield methylene singlet near 4.1 ppm, and a complex series of aromatic signals between 7.0 and 8.2 ppm that contain the characteristic patterns of both a 1,2-disubstituted benzene ring and a 2-substituted thiophene ring. By comparing this predicted spectrum against simpler analogues, researchers can confidently identify the successful synthesis of the target molecule and rule out common side products. The experimental protocol provided herein ensures the acquisition of high-quality, reproducible data essential for publication and regulatory submission.
References
-
Bagno, A., D'Amico, F., & Saielli, G. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(10), 2469. [Link]
-
ResearchGate. (n.d.). Table 3. 1 H NMR chemical shifts (δ, ppm) of vari- ous aromatic and other protons in N-(substituted-phenyl)- acetamides, j-YC 6 H 4 NH-CO-CH 3. Retrieved from ResearchGate. [Link]
-
Fiallo, M. M. L. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 64(10), 903. [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from ResearchGate. [Link]
-
Nfor, E. N., et al. (2023). Structures and solvent effects on the 1 H and 13 C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. AIP Advances, 13(2), 025134. [Link]
-
ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of BT-NDI-BT, BT-PDI-BT, and BT- FLU-BT Monomers. Retrieved from ResearchGate. [Link]
-
Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(8), 633-645. [Link]
-
University of Potsdam. (n.d.). NMR Spectroscopy: Chemical shifts. Retrieved from University of Potsdam. [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Education for Pure Science-Basrah University, 12(1). [Link]
-
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from Michigan State University. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from Iowa State University. [Link]
-
University of Geneva. (n.d.). InfoSheet: NMR sample preparation. Retrieved from University of Geneva. [Link]
-
SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]
-
Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from Humboldt-Universität zu Berlin. [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps. [Link]
-
Supporting Information. (n.d.). Substituted 2,1,3-benzothiadiazole- and thiophene-based polymers for solar cells. Retrieved from AWS. [Link]
-
Supporting Information. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins. RSC Advances. [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from OpenOChem Learn. [Link]
-
SpectraBase. (n.d.). Benzothiazole - Optional[1H NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]
-
Research and Reviews. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Open Access Journals. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000825 Acetamide. Retrieved from BMRB. [Link]
-
University of Calgary. (n.d.). 1H NMR chemical shift ppm table. Retrieved from University of Calgary. [Link]
-
LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from LibreTexts. [Link]
-
Sakarya, H. C., et al. (2016). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 81(1), 1-11. [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from e-PG Pathshala. [Link]
-
KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I. Retrieved from KPU Pressbooks. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from AZoOptics. [Link]
-
ResearchGate. (2016, July 5). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Retrieved from ResearchGate. [Link]
-
Naveen, S., et al. (2013). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. [Link]
-
ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from ACG Publications. [Link]
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. azooptics.com [azooptics.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unn.edu.ng [unn.edu.ng]
- 7. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. acgpubs.org [acgpubs.org]
- 10. rsc.org [rsc.org]
- 11. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 16. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 17. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Phenylacetamide(103-81-1) 1H NMR [m.chemicalbook.com]
- 19. sites.uclouvain.be [sites.uclouvain.be]
- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Characteristic IR Absorption Bands of Benzothiazole Amide Linkages
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering Molecular Architecture with Infrared Spectroscopy
In the landscape of medicinal chemistry and materials science, benzothiazole amides represent a privileged scaffold, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for quality control during synthesis. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for the functional group characterization of these complex molecules. This guide provides an in-depth comparison of the characteristic IR absorption bands of the benzothiazole core and the amide linkage, supported by experimental data to aid researchers in the unambiguous identification and characterization of benzothiazole amide derivatives.
Pillar 1: The Vibrational Fingerprint of the Benzothiazole Core
The benzothiazole moiety, a fusion of a benzene and a thiazole ring, presents a unique set of vibrational modes. The interpretation of its IR spectrum is crucial for confirming the integrity of the core structure during synthetic transformations.
The key characteristic absorption bands for the benzothiazole ring system are:
-
Aromatic C-H Stretch: Typically observed in the region of 3100-3000 cm⁻¹.[5]
-
C=N Stretch (Thiazole Ring): This is a defining feature of the benzothiazole system, with a strong absorption band generally appearing in the 1630-1587 cm⁻¹ range.[4][6][7]
-
Aromatic C=C Stretch: The benzene ring component gives rise to several bands in the 1600-1440 cm⁻¹ region.[1][5]
-
C-S Stretch: The carbon-sulfur bond in the thiazole ring exhibits a weaker absorption in the 700-600 cm⁻¹ range.[4][5]
It is important to note that the exact positions of these bands can be influenced by the nature and position of substituents on the benzothiazole ring system.
Pillar 2: The Amide Linkage: More Than Just a Carbonyl Stretch
The amide functional group is central to the structure of peptides, proteins, and a vast number of synthetic molecules, including the benzothiazole amides discussed herein. Its IR spectrum is characterized by several distinct bands, most notably the Amide I and Amide II bands.
-
N-H Stretch (for primary and secondary amides): For secondary amides, a single N-H stretching vibration is observed in the range of 3500-3060 cm⁻¹. In solid samples, hydrogen bonding can cause this band to broaden and shift to lower wavenumbers, typically around 3330-3060 cm⁻¹.[8] For primary amides, two bands are observed near 3520 and 3400 cm⁻¹ in dilute solutions, shifting to approximately 3350 and 3180 cm⁻¹ in the solid state due to hydrogen bonding.[8]
-
Amide I Band (C=O Stretch): This is the most intense absorption band in the IR spectrum of amides and is primarily due to the C=O stretching vibration.[9] It typically appears in the range of 1700-1630 cm⁻¹.[10] The exact position is sensitive to the molecular environment, including hydrogen bonding and conjugation. For instance, in solid-state secondary amides, this band is often found near 1640 cm⁻¹, while in dilute solutions it can shift to 1700-1680 cm⁻¹.[8]
-
Amide II Band (N-H Bend and C-N Stretch): This band, found between 1580 and 1510 cm⁻¹, is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations.[9][11] It is conformationally sensitive and is a key indicator of the presence of a secondary amide linkage.
-
Amide III Band: This is a more complex band appearing in the 1350-1250 cm⁻¹ region, arising from a mixture of C-N stretching and N-H bending, along with other vibrations.[12] Its utility for simple structural elucidation can be limited due to its complexity.
Comparative Analysis: The Spectrum of a Benzothiazole Amide
When the benzothiazole core is linked to an amide group, the resulting IR spectrum is a composite of the characteristic bands of both moieties, with potential shifts due to electronic interactions between the two. The following table provides a comparative summary of the expected IR absorption bands.
| Vibrational Mode | Benzothiazole Core (cm⁻¹)[5] | Amide Linkage (cm⁻¹)[8][9][10] | Benzothiazole Amide (cm⁻¹)[1][13][14][15] | Notes |
| N-H Stretch | - | 3500-3060 | ~3327 - 3239 | For secondary amides. Position and shape are sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3100-3000 | - | ~3082 - 3072 | Often appears as a series of weaker bands. |
| Amide I (C=O Stretch) | - | 1700-1630 | ~1712 - 1651 | Strong intensity. Position can indicate the degree of conjugation and hydrogen bonding. |
| C=N Stretch | 1630-1587 | - | ~1630 | May overlap with other bands in the region. |
| Aromatic C=C Stretch | 1600-1440 | - | ~1598 - 1467 | Multiple bands are expected. |
| Amide II (N-H Bend & C-N Stretch) | - | 1580-1510 | ~1562 | A key diagnostic band for secondary amides. |
| C-S Stretch | 700-600 | - | ~752 - 690 | Can be weak and difficult to assign definitively. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following provides a generalized procedure for obtaining an FT-IR spectrum of a solid benzothiazole amide derivative using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the instrument itself.
-
-
Sample Application:
-
Place a small amount of the solid benzothiazole amide sample onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the key absorption bands corresponding to the benzothiazole and amide functional groups. Compare the observed frequencies with the expected ranges provided in this guide and in the literature.
-
Visualizing the Molecular Structure
A clear understanding of the molecular structure is essential for interpreting its vibrational spectrum. Below is a diagram of a representative N-(benzo[d]thiazol-2-yl)acetamide molecule.
Caption: Structure of N-(benzo[d]thiazol-2-yl)acetamide.
Conclusion
The synergistic analysis of the characteristic IR absorption bands of the benzothiazole core and the amide linkage provides a robust method for the structural confirmation of benzothiazole amide derivatives. By carefully examining the N-H stretch, the Amide I and Amide II bands, in conjunction with the C=N and aromatic C=C stretching vibrations of the benzothiazole ring, researchers can confidently validate their synthetic products. This guide serves as a foundational resource, empowering scientists in drug development and materials science to leverage the full potential of IR spectroscopy in their research endeavors.
References
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
- Al-Omair, M. A. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 10, S1317-S1322.
- Venkatesh, S., & Sivan, B. (1963). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 58, 219-228.
- Baiz, C. R., et al. (2009). Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. Journal of the American Chemical Society, 131(8), 2925–2931.
- Kumar, G. S., et al. (2014). Design, synthesis, characterization and bioassay of novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol. Der Pharma Chemica, 6(5), 343-349.
- Grech, D., et al. (2022). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. International Journal of Molecular Sciences, 23(19), 11202.
- Baiz, C. R., et al. (2009). Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. MIT DSpace.
- Stavrova, M., et al. (2024).
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
- Al-Juboori, S. A., & Al-Masoudi, N. A. (2014). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. International Journal of Science and Research, 3(7), 1323-1328.
- Alias, M. F., & Seewan, A. N. (2013). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. Journal of Al-Nahrain University, 16(4), 112-122.
- Sahib, H. A., Dakhel, Z. A., & Hadi, M. K. (2021). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. International Journal of Drug Delivery Technology, 11(4), 1258-1261.
- Siddiqui, H. L., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 9(12), 14217–14234.
- Shinde, S. B., et al. (2018). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-14.
- Li, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8752–8765.
- Acar, Ç., et al. (2022). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 94.
- Michalski, M., et al. (2024). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Molecules, 29(3), 606.
- Al-Omair, M. A. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. King Saud University.
- Mary, Y. S., & Balachandran, V. (2014). Vibrational, nuclear magnetic resonance and electronic spectra, quantum chemical investigations of 2-amino-6-fluorobenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 594-605.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- Al-Juboori, S. A., & Al-Masoudi, N. A. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 29(2), 111-120.
- Siddiqui, H. L., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- Maruthamuthu, D., et al. (2021). Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives.
-
National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. Retrieved from [Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. repository.qu.edu.iq [repository.qu.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 14. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Navigating the Mass Spectral Maze: A Comparative Guide to the Fragmentation Patterns of Benzothiazole-Thiophene Derivatives
For researchers, scientists, and drug development professionals, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, benzothiazole-thiophene derivatives represent a class of molecules with significant therapeutic and material science potential. Mass spectrometry stands as a pivotal tool in their characterization, offering profound insights into their structure through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the fragmentation behavior of benzothiazole-thiophene derivatives under Electron Ionization (EI) and Electrospray Ionization (ESI), equipping you with the expertise to confidently interpret their mass spectra.
The Decisive Choice: Understanding Ionization in Mass Spectrometry
The fragmentation of a molecule in a mass spectrometer is fundamentally dictated by the ionization technique employed. For benzothiazole-thiophene derivatives, the choice between the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI) is critical, as it determines the type and extent of structural information that can be gleaned.
Electron Ionization (EI): This technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M+•) and inducing extensive fragmentation. The resulting mass spectrum is rich in fragment ions, providing a detailed fingerprint of the molecule's structure. EI is most suitable for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC-MS).
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. This method typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID). ESI is ideal for less volatile, thermally labile, and polar molecules, and is commonly paired with Liquid Chromatography (LC-MS).
Unraveling the Fragmentation Pathways: A Tale of Two Techniques
The stable, aromatic nature of the benzothiazole and thiophene rings dictates their fragmentation behavior. However, the energy imparted by the ionization method significantly influences which fragmentation pathways predominate.
Electron Ionization (EI): A High-Energy Approach to Structural Fingerprinting
Under EI conditions, the fragmentation of benzothiazole-thiophene derivatives is typically initiated by the ionization of the π-system, leading to a cascade of bond cleavages. The primary fragmentation patterns observed involve the characteristic decomposition of the benzothiazole and thiophene rings.
A key fragmentation pathway for the benzothiazole core involves the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation for nitrogen-containing aromatic heterocycles.[1] Another characteristic fragmentation is the expulsion of a carbon monosulfide (CS) radical.[1] The thiophene ring can also undergo fragmentation, although its specific pathways can be influenced by the substitution pattern. For some 1-(2-thienyl)-2-(2-benzothiazolyl)ethenes, fragmentation of the thiophene nucleus is a main fragmentation route.[2]
Substituents on either ring system will further direct the fragmentation. For instance, in 2-methylbenzothiazole, a primary fragmentation event is the loss of a hydrogen radical from the methyl group to form a stable resonance-stabilized cation.[2]
Generalized EI Fragmentation Pathway of a 2-(Thiophen-2-yl)benzothiazole:
Caption: Generalized EI fragmentation of 2-(Thiophen-2-yl)benzothiazole.
Electrospray Ionization with Tandem Mass Spectrometry (ESI-MS/MS): A Controlled Collision Approach
With ESI, the benzothiazole-thiophene derivative is typically observed as a protonated molecule, [M+H]+. To elicit structural information, this precursor ion is subjected to collision-induced dissociation (CID) in an MS/MS experiment. The fragmentation pathways are often different from those seen in EI, as they originate from an even-electron species.
The fragmentation of protonated benzothiazole-thiophene derivatives will often involve cleavages at the bond connecting the two heterocyclic rings, as well as proton-driven rearrangements. The stability of the resulting fragment ions plays a crucial role in determining the observed product ions. The fragmentation patterns can be highly dependent on the specific structure of the molecule and the collision energy used. High-resolution mass spectrometry is invaluable in these studies to confirm the elemental composition of the fragment ions.[3][4]
Generalized ESI-MS/MS Fragmentation Pathway of a Protonated 2-(Thiophen-2-yl)benzothiazole:
Caption: Generalized ESI-MS/MS fragmentation of a protonated derivative.
Comparative Analysis of Fragmentation Data
The table below summarizes the key differences in the information obtained from EI and ESI-MS for benzothiazole-thiophene derivatives.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Parent Ion | Molecular ion (M+•), often of lower abundance | Protonated molecule ([M+H]+), typically the base peak |
| Fragmentation | Extensive, "hard" ionization | Controlled, induced by CID |
| Key Fragments | Primarily from the cleavage of the heterocyclic rings (e.g., loss of HCN, CS) | Often involves cleavage of the bond linking the two rings and rearrangements |
| Structural Info | Detailed "fingerprint" of the molecule | Information on the connectivity of structural units and labile groups |
| Typical Platform | GC-MS | LC-MS |
| Best Suited For | Volatile, thermally stable compounds | Less volatile, polar, and thermally labile compounds |
Experimental Protocols
Acquiring high-quality mass spectra is paramount for accurate structural elucidation. The following are detailed, step-by-step methodologies for the analysis of benzothiazole-thiophene derivatives using both GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol is designed for the analysis of thermally stable and volatile benzothiazole-thiophene derivatives.
1. Sample Preparation:
-
Dissolve the purified compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform derivatization to increase volatility (e.g., for compounds with polar functional groups).
2. GC-MS System Configuration:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis. Set the injector temperature to 250-280°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a final temperature of 280-300°C at a rate of 10-20°C/min. Hold at the final temperature for several minutes to ensure elution of all components.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 200-230°C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-500 (or higher, depending on the molecular weight of the analyte).
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with spectral libraries (if available) and interpret the fragmentation pattern to confirm the structure.
Workflow for GC-MS Analysis:
Caption: GC-MS workflow for benzothiazole-thiophene derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
This protocol is ideal for the analysis of a broader range of benzothiazole-thiophene derivatives, including those that are less volatile or thermally labile.
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS/MS System Configuration:
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% formic acid (to aid protonation).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometer:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source and Desolvation Temperatures: Optimize based on the instrument manufacturer's recommendations.
-
MS1 Scan: Acquire a full scan spectrum to identify the protonated molecule ([M+H]+).
-
MS2 (Product Ion) Scan: Select the [M+H]+ ion as the precursor and apply a range of collision energies to generate a product ion spectrum.
-
3. Data Acquisition and Analysis:
-
Inject 1-5 µL of the sample solution into the LC-MS/MS system.
-
Acquire the MS1 full scan data to determine the m/z of the protonated molecule.
-
Perform a product ion scan on the [M+H]+ ion to obtain the MS/MS spectrum.
-
Interpret the fragmentation pattern to elucidate the structure of the molecule.
Workflow for LC-MS/MS Analysis:
Caption: LC-MS/MS workflow for benzothiazole-thiophene derivatives.
Conclusion and Future Outlook
The mass spectral fragmentation of benzothiazole-thiophene derivatives is a rich field of study, providing critical information for the structural confirmation and identification of these important compounds. Electron Ionization offers a detailed structural fingerprint through extensive fragmentation, while Electrospray Ionization coupled with tandem mass spectrometry allows for a more controlled fragmentation of a wider range of derivatives.
As new benzothiazole-thiophene scaffolds are synthesized for various applications, the continued use of high-resolution mass spectrometry will be essential for unambiguous structure determination. Further systematic studies on the fragmentation of homologous series of these derivatives will undoubtedly reveal more subtle and diagnostically useful fragmentation pathways, further empowering researchers in their quest for novel and impactful molecules.
References
-
Karminski-Zamola, G., Tralić-Kulenović, V., Fiser-Jakić, L., Bajié, M., & Boykin, D. W. (1995). Electron impact mass spectra of some 1-(2-furyl)- and 1-(2-thienyl)-2-(2-benzothiazolyl)ethenes. Rapid communications in mass spectrometry, 9(14), 1345–1348. [Link]
-
Lawrence, B. M. (1970). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 3(7), 863-874. [Link]
-
Hernández, F., Sancho, J. V., & Pozo, O. J. (2004). Evaluation of different liquid chromatography-electrospray mass spectrometry systems for the analysis of heterocyclic amines. Journal of chromatography. A, 1022(1-2), 19–28. [Link]
-
Paull, V. (2024). Developing a method to identify tyre particles by detecting benzothiazole via GC-MS. PEARL. [Link]
-
Millard, B. J., & Temple, A. F. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 1(2), 285-295. [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
-
IJRASET. (2023). Exploring the Versatility of LC-ESI-MS/MS: Fundamentals, Applications, and Advancements at the Forefront of Analytical Science. International Journal for Research in Applied Science and Engineering Technology, 11(6), 1-10. [Link]
-
LC-MS. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LC-MS. Retrieved from [Link]
-
Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 49B(11), 1457-1461. [Link]
-
Broecker, S., Herre, S., & Wüst, B. (2011). Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review. Analytical and bioanalytical chemistry, 400(1), 15-32. [Link]
-
Huppertz, T., & Hidding, J. (2022). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. Annales de Biologie Clinique, 80(1), 5-18. [Link]
Sources
X-ray crystallography data for N-substituted benzothiazol-2-yl-acetamides
X-Ray Crystallography Data Comparison Guide: N-Substituted Benzothiazol-2-yl-acetamides
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently rely on X-ray crystallography to bridge the gap between a molecule’s 2D chemical structure and its 3D biological performance. N-substituted benzothiazol-2-yl-acetamides represent a highly privileged scaffold in drug discovery, known for their potent kinase inhibitory and antimicrobial activities.
However, predicting the solid-state conformation of these molecules—specifically the syn vs. anti orientation of the amide bond and the coplanarity of the ring systems—is notoriously difficult. This guide objectively compares the crystallographic performance of the baseline unsubstituted scaffold against two highly substituted alternatives, providing the experimental workflows required to validate their structural integrity.
Structural Performance and Crystallographic Comparison
To understand how N-substitution impacts crystal packing and biological utility, we must analyze the electron density maps of three distinct derivatives.
-
Baseline (Unsubstituted Ring): N-(1,3-Benzothiazol-2-yl)acetamide. This compound crystallizes with two independent molecules in the asymmetric unit. The structure is nearly planar, with dihedral angles between the benzothiazole ring and the acetamide group measuring just 2.7° and 7.2° (). It forms highly stable R22(8) hydrogen-bonded loops (N-H···N) that drive dimer formation, making it a rigid building block.
-
Alternative A (Steric Bulk): 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. The introduction of a bulky adamantyl group forces the substituent into a gauche conformation relative to the C-N bond. Despite this massive steric bulk, the core benzothiazole-acetamide fragment maintains an almost planar structure (r.m.s. deviations of 0.091 and 0.051 Å) ()[1]. This proves the rigidifying power of the conjugated π -system.
-
Alternative B (Target-Bound Heteroaryl): N-[6-(pyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide. When co-crystallized with Phosphoinositide 3-kinase γ (PI3K γ ), the pyridine substitution allows the molecule to occupy a previously unreported hydrophobic cleft adjacent to the ATP binding site ()[2]. This specific conformation achieves high isoform selectivity, a critical performance metric for minimizing off-target toxicity in oncology drugs.
Table 1: Quantitative Crystallographic Data Comparison
| Metric | Baseline: Unsubstituted Acetamide | Variant A: Adamantyl Substitution | Variant B: Pyridin-3-yl Substitution |
| Chemical Formula | C₉H₈N₂OS | C₂₀H₂₄N₂O₂S[1] | Protein-Ligand Complex[2] |
| Crystallographic State | Small Molecule Single Crystal | Small Molecule Single Crystal | Macromolecular Co-crystal (4PS7) |
| Space Group | Monoclinic, P2₁/c | Triclinic, P-1 | Orthorhombic (Protein Crystal) |
| Unit Cell Volume | 1727.21 ų | - | - |
| Conformational Geometry | Dihedral angles: 2.7° & 7.2°[3] | Near planar (r.m.s.d < 0.1 Å)[1] | Occupies hydrophobic cleft[2] |
| Intermolecular Motifs | R22(8) N-H···N dimers | N-H···N, C-H···O, S···S (3.62 Å)[1] | ATP-site blockade[2] |
| Data Collection Temp. | 173 K[3] | 293 K | 100 K (Standard Cryo) |
| Refinement Quality | R-factor = 0.0624[4] | - | Resolution = 2.69 Å[2] |
Experimental Methodologies: Self-Validating Protocols
Reproducible crystallography relies on self-validating workflows. Do not merely follow these steps; understand the thermodynamic and physical causality behind them.
Protocol 1: Small-Molecule Crystallization (Slow Evaporation)
Objective: Grow macroscopic single crystals suitable for high-resolution X-ray diffraction.
-
Solvent Selection: Dissolve 10 mg of the synthesized benzothiazol-2-yl-acetamide in a 1:1 mixture of Ethanol/Chloroform.
-
Causality: Chloroform provides excellent initial solubility, while ethanol acts as an anti-solvent. Because chloroform has a higher vapor pressure, it evaporates preferentially. This slowly alters the dielectric constant of the solution, driving a gentle thermodynamic supersaturation rather than a rapid kinetic crash.
-
-
Vibration Isolation: Place the loosely capped vial in a vibration-free, temperature-controlled environment (20 °C).
-
Causality: Mechanical vibrations induce spontaneous, uncontrolled nucleation, leading to twinned or microcrystalline powders rather than the desired single crystals.
-
-
Self-Validation Check: Harvest the crystals (ideal dimensions ~0.45 × 0.24 × 0.15 mm[3]) and examine them under polarized light microscopy. If the crystal extinguishes uniformly when rotated, it is a valid single crystal. Non-uniform extinction indicates twinning, meaning the crystallization step must be repeated with a slower evaporation rate.
Protocol 2: X-Ray Diffraction Data Collection & Refinement
Objective: Acquire and solve the 3D electron density map.
-
Cryo-Mounting: Mount the crystal on a MiTeGen loop using Paratone-N oil and immediately transfer it to the diffractometer under a 173 K nitrogen stream[3].
-
Causality: Cryo-cooling minimizes atomic thermal displacement parameters (B-factors). By freezing the atoms in place, you significantly improve the signal-to-noise ratio at high diffraction angles, allowing for precise bond length determination.
-
-
Data Collection & Absorption Correction: Irradiate with Mo K α radiation ( λ=0.71073 Å). Apply a multi-scan absorption correction.
-
Causality: Because the crystal is non-spherical, X-rays are absorbed anisotropically depending on the crystal's orientation relative to the beam. Multi-scan correction normalizes these intensities, preventing distorted electron density maps.
-
-
Structure Solution & Refinement: Solve the phase problem using intrinsic phasing. Place hydrogen atoms in calculated positions using a riding model ( Uiso set to 1.2 for NH/CH or 1.5 for CH₃ times the parent atom)[3].
-
Causality: X-rays scatter off electron clouds. Since hydrogen has only one electron, it is nearly invisible in standard XRD. The riding model enforces chemically sensible geometries without over-parameterizing the refinement data.
-
-
Self-Validation Check: The final R-factor ( R1 ) must drop below 0.07 (e.g., 0.0624 for the baseline compound[4]). An R1>0.10 indicates an incorrect space group assignment or unresolved twinning, invalidating the structural model.
Visualizations
Small-molecule X-ray crystallography workflow for benzothiazol-2-yl-acetamides.
Binding mechanism of PI3Kγ by heteroaryl-substituted benzothiazole derivatives.
References
-
Nayak, P. S., Narayana, B., Jasinski, J. P., Yathirajan, H. S., & Kaur, M. (2013). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1622. URL:[Link]
-
Bunev, A. S., Sklyuev, P. V., Ostapenko, G. I., & Khrustalev, V. N. (2013). 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1472. URL:[Link]
-
Griffith, J. P., et al. (2014). Structure of PI3K gamma in complex with N-[6-(pyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide. RCSB Protein Data Bank (PDB ID: 4PS7). URL: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 139086121, N-(1,3-benzothiazol-2-yl)acetamide. URL:[Link]
Sources
Structural Bioisosterism in Drug Design: A Comparative Guide to Benzothiazole vs. Benzimidazole Acetamides
As a Senior Application Scientist, I frequently encounter a critical decision point in lead optimization: selecting the appropriate bicyclic heteroaromatic core. When designing acetamide-linked therapeutics, the choice between a benzothiazole (BTA) and a benzimidazole (BIA) scaffold is rarely trivial. While they are often treated as bioisosteres, substituting a sulfur atom for a nitrogen (NH) group fundamentally alters the molecule's lipophilicity, hydrogen-bonding capacity, and electrostatic potential.
This guide provides an objective, data-driven comparison of BTA and BIA acetamides, detailing the mechanistic causality behind their biological potencies and outlining self-validating experimental protocols for their evaluation.
Mechanistic Divergence: The Causality of the Heteroatom
The biological fate of an acetamide derivative is heavily dictated by the physicochemical properties of its terminal heterocycle. The acetamide linker itself (–CH₂–CO–NH–) provides rotational flexibility and dual hydrogen-bonding sites, which are critical for orienting the bulky bicyclic rings into enzymatic active sites. However, the divergence in potency arises at the core:
-
Benzothiazole (BTA) Core: The sulfur atom possesses a larger van der Waals radius and lower electronegativity compared to nitrogen. This significantly increases the molecule's overall lipophilicity (LogP), driving the compound into hydrophobic pockets of target proteins (e.g., kinases) and enhancing passive diffusion across thick bacterial cell walls. However, the sulfur atom restricts the core to acting solely as a weak hydrogen bond acceptor, as detailed in 1 [3].
-
Benzimidazole (BIA) Core: The presence of the –NH– group at position 1 transforms the scaffold into a potent hydrogen bond donor, while the nitrogen at position 3 remains an acceptor. This allows BIA acetamides to structurally mimic purine nucleotides and acyl-homoserine lactones (AHLs). Consequently, BIA derivatives exhibit exceptional affinity for targets requiring complex, directional hydrogen-bond networks.
Fig 1: Competitive inhibition of Quorum Sensing receptors by BIA vs. BTA acetamides.
Comparative Biological Potency
To objectively evaluate these scaffolds, we must look at their performance across diverse biological assays. The table below summarizes the quantitative potency of BTA vs. BIA acetamides across key therapeutic targets.
| Target / Assay | Benzothiazole (BTA) Acetamides | Benzimidazole (BIA) Acetamides | Mechanistic Causality |
| Quorum Sensing (QS) Inhibition | Low to Moderate | High (e.g., IC₅₀ = 36.67 µM) | BIA's NH group perfectly mimics the amide/lactone H-bond network of native autoinducers, allowing strong competitive binding at the CviR receptor [1]. |
| Anti-trypanosomal (T. cruzi) | Moderate (IC₅₀ ~ 1-5 µM) | High (Comparable to Benznidazole) | While BTA's lipophilicity aids membrane crossing, BIA binds intracellular targets more effectively. BTA analogs often show weaker potency than reference nitroimidazoles [2]. |
| Antimicrobial (Gram-positive) | High (MIC ~ 0.03 - 0.125 µg/mL) | Moderate to High (MIC ~ 0.06 - 0.25 µg/mL) | BTA's sulfur atom enhances hydrophobic interactions with bacterial lipid bilayers, disrupting membrane integrity more aggressively than BIA [4]. |
| PTP1B Inhibition (Antidiabetic) | Moderate | High | BIA acts as a superior non-carboxylic bioisostere, utilizing its dual donor/acceptor status to anchor into the PTP1B active site. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the synthesis and biological evaluation of these compounds must be approached as a self-validating system. Below are the field-proven methodologies for generating and testing these acetamides.
Protocol A: General Synthesis of Heteroaryl Acetamides
Causality Focus: We utilize chloroacetyl chloride because it provides a highly reactive electrophilic center (the α-carbon) for subsequent substitution, allowing for rapid, high-yield library generation.
-
Acylation (Schiff Base / Amide Formation):
-
Dissolve 1.0 eq of 2-aminobenzothiazole (or 2-aminobenzimidazole) in anhydrous dichloromethane (DCM) containing 1.2 eq of triethylamine (TEA) as an acid scavenger.
-
Cool to 0°C and add 1.1 eq of chloroacetyl chloride dropwise.
-
Stir at room temperature for 4 hours.
-
-
Substitution:
-
Isolate the 2-chloroacetamide intermediate. React it with 1.2 eq of the desired secondary amine or thiol in acetonitrile, using anhydrous K₂CO₃ as a base.
-
Reflux for 6-8 hours.
-
-
Self-Validation Checkpoint (NMR):
-
To ensure the integrity of the library, every acylation step must be validated by ¹H-NMR. Look for a distinct singlet around δ 4.2–4.5 ppm, corresponding to the –CH₂– protons of the chloroacetamide intermediate. The shifting of this peak in Step 2 confirms successful functionalization.
-
Protocol B: In Vitro Quorum Sensing Inhibition (QSI) Assay
Causality Focus: Using a reporter strain like Chromobacterium violaceum allows for the direct spectrophotometric quantification of QS inhibition (via violacein pigment reduction) without relying on complex transcriptomic analysis.
-
Culture Preparation: Inoculate C. violaceum in Luria-Bertani (LB) broth and incubate at 30°C until an OD₆₀₀ of 1.0 is reached.
-
Compound Incubation: In a 96-well plate, add the synthesized BIA or BTA acetamides at varying concentrations (10 µM to 1000 µM). Add the bacterial suspension and incubate for 24 hours.
-
Violacein Extraction: Centrifuge the plate, discard the supernatant, and resuspend the pellet in DMSO to extract the water-insoluble violacein pigment.
-
Quantification: Measure absorbance at 585 nm using a microplate reader.
-
Self-Validation Checkpoint (Viability Control): A classic pitfall in QSI screening is misidentifying a bactericidal compound as a quorum sensing inhibitor. You must run parallel Minimum Inhibitory Concentration (MIC) assays. A true QSI (like the highly active BIA acetamides) will suppress virulence factor production at concentrations well below its MIC, proving the effect is due to signal disruption, not cell death.
Fig 2: Self-validating workflow for synthesis and QSI evaluation of acetamide derivatives.
References
-
N-Heterocycles Scaffolds as Quorum Sensing Inhibitors. Design, Synthesis, Biological and Docking Studies - 2
-
Novel 3-Nitro-1H-1,2,4-triazole-based Amides and Sulfonamides as Potential anti-Trypanosomal Agents - 3
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - 1
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review - 4
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Heterocycles Scaffolds as Quorum Sensing Inhibitors. Design, Synthesis, Biological and Docking Studies | MDPI [mdpi.com]
- 3. Novel 3-Nitro-1H-1,2,4-triazole-based Amides and Sulfonamides as Potential anti-Trypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
Elemental Analysis of High-Sulfur Heterocycles: A Comparative Guide for C13H10N2OS2 Derivatives
As drug development increasingly relies on complex, heteroatom-rich scaffolds, the accurate determination of elemental composition remains the gold standard for verifying bulk purity. Derivatives of the formula C13H10N2OS2 (such as pyrimidin-5-yl-di-thiophen-2-yl-methanol[1]) present a unique analytical challenge. With a high sulfur content bound within highly stable thiophene or thiazole rings, these compounds resist standard combustion and frequently cause chromatographic interference during detection.
This guide provides an objective comparison of leading elemental analyzers—specifically evaluating how they handle refractory, high-sulfur organic matrices—and outlines a self-validating experimental protocol designed to ensure absolute stoichiometric recovery.
Theoretical Framework & Analytical Challenges
Before selecting an analytical platform, we must establish the theoretical baseline of the target molecule.
Theoretical Composition of C13H10N2OS2
-
Molecular Weight: 274.366 g/mol
-
Structural Characteristics: Typically contains multiple aromatic and heteroaromatic rings (e.g., thiophene, pyrimidine)[1].
Table 1: Theoretical Mass Fractions
| Element | Atomic Mass | Atoms | Total Mass ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 12.011 | 13 | 156.143 | 56.91% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 3.67% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.21% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 5.83% |
| Sulfur (S) | 32.065 | 2 | 64.130 | 23.37% |
The "High-Sulfur" Challenge
Analyzing a compound with 23.37% Sulfur and 56.91% Carbon introduces two primary failure modes in standard CHNS analysis:
-
Refractory Ring Stability: Thiophene rings require extreme oxidation conditions. Standard flash combustion often fails to achieve 100% conversion of organic sulfur to sulfur dioxide (SO₂), leading to artificially low sulfur recoveries.
-
Chromatographic Overlap: During gas separation, the massive carbon dioxide (CO₂) peak can tail into the closely eluting SO₂ peak. Without adequate baseline separation, the thermal conductivity detector (TCD) integrates the overlapping areas, skewing both carbon and sulfur quantification[2].
Platform Comparison: FlashSmart vs. vario EL cube
To overcome these challenges, modern laboratories typically deploy advanced automated elemental analyzers. We compare two industry-leading architectures: the Thermo Scientific FlashSmart and the Elementar vario EL cube .
Table 2: Technical Comparison for High-Sulfur Matrices
| Feature | Thermo Scientific FlashSmart™[3] | Elementar vario EL cube[4][5] | Impact on C13H10N2OS2 Analysis |
| Combustion Tech | Dynamic Flash Combustion (Modified Dumas) | High-Temperature Digestion (up to 1800°C at tin foil) | Both ensure complete breakdown of refractory thiophene rings. |
| Gas Separation | GC Column (Isothermal Elution) | Advanced Purge & Trap (APT) Technology | APT prevents CO₂/SO₂ overlap natively; GC requires careful flow tuning. |
| Detector | TCD (Standard) / FPD (Trace Sulfur via MVC) | Highly sensitive TCD | TCD is sufficient for 23% S; FPD is unnecessary for this matrix. |
| Max Sample Size | Micro-scale (1-3 mg) | Up to 40 mg Carbon absolute | Vario EL cube allows larger sample weights, reducing micro-weighing errors. |
| Automation | MultiValve Control (MVC) for gas switching | Full digitalization, 80-position feeder | FlashSmart MVC reduces helium costs during standby[3]. |
Architectural Logic
-
Thermo FlashSmart: Excels in high-throughput environments. Its MultiValve Control (MVC) module allows seamless switching between CHNS (TCD) and trace sulfur (FPD) configurations[3]. However, for a 23.37% sulfur compound, the standard GC column must be meticulously calibrated to prevent CO₂ tailing.
-
Elementar vario EL cube: Specifically engineered to eliminate peak overlap. Its Advanced Purge and Trap (APT) system uses three gas-specific adsorption columns to physically trap SO₂ while CO₂ elutes completely, guaranteeing baseline separation even at extreme elemental ratios (up to 1:7000)[4][5].
Caption: GC column vs. Purge & Trap separation logic for SO2 baseline resolution.
Validated Experimental Protocol
To guarantee scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic causality to ensure absolute precision.
Step 1: Micro-Weighing & Matrix Modification
-
Weighing: Using a highly accurate microbalance (e.g., Mettler Toledo XPR), weigh exactly 1.500 to 2.000 mg of the C13H10N2OS2 derivative into a standard tin capsule[6].
-
Causality: Elemental percentages are calculated directly against the initial sample mass. A microbalance with high repeatability minimizes propagation of error[6].
-
-
Catalyst Addition: Add 2.0 mg of Vanadium Pentoxide (V₂O₅) directly into the tin capsule before sealing.
-
Causality: V₂O₅ acts as a potent oxygen donor and flux. It lowers the melting point of the matrix and ensures the stoichiometric conversion of the highly stable thiophene-sulfur into SO₂, preventing low sulfur recovery.
-
Step 2: System Calibration (Self-Validation)
-
Blank Runs: Run three empty, folded tin capsules to establish a zero-baseline for the TCD.
-
Standardization: Calibrate the analyzer using 2.0 mg of Sulfanilamide (C₆H₈N₂O₂S).
-
Causality: Sulfanilamide contains C, H, N, S, and O in highly stable, known proportions. Using a K-factor or linear regression calibration with this standard validates the detector's response factors across the specific dynamic range required for our target[3].
-
Step 3: Flash Combustion & Reduction
-
Combustion: The autosampler drops the capsule into the oxidation reactor (1000°C–1150°C) flooded with pure O₂. The tin capsule undergoes an exothermic flash, temporarily spiking the local temperature to ~1800°C[2].
-
Reduction: The resulting gas mixture (CO₂, H₂O, NOx, SO₂, and excess O₂) is swept by a Helium carrier gas into a secondary reduction reactor containing elemental copper at 600°C[7].
-
Causality: Copper serves a dual purpose: it scrubs the excess O₂ (which would damage downstream chromatographic columns) and quantitatively reduces all NOx species back to N₂ gas to ensure accurate nitrogen detection[7].
-
Step 4: Separation & Detection
-
Elution: Gases are separated either via a GC column or an APT system.
-
Detection: The TCD measures the thermal conductivity of the eluting gases against the Helium reference flow, integrating the peaks to calculate the final mass fractions[2].
Caption: Automated CHNS combustion, reduction, and detection workflow.
Experimental Data & Performance Validation
To demonstrate the efficacy of the methodology, Table 3 presents comparative experimental recovery data for a synthesized C13H10N2OS2 derivative. The data highlights the critical necessity of the V₂O₅ catalyst when analyzing refractory heterocycles.
Table 3: Experimental Recovery Data (n=3)
| Element | Theoretical (%) | Standard Run (No Catalyst) | Optimized Run (+ V₂O₅ Catalyst) | Absolute Error (Optimized) |
| Carbon | 56.91 | 55.42 ± 0.31 | 56.88 ± 0.12 | -0.03 |
| Hydrogen | 3.67 | 3.71 ± 0.05 | 3.69 ± 0.03 | +0.02 |
| Nitrogen | 10.21 | 10.15 ± 0.08 | 10.20 ± 0.04 | -0.01 |
| Sulfur | 23.37 | 21.85 ± 0.45 | 23.35 ± 0.15 | -0.02 |
Data Interpretation: Without the catalyst, sulfur recovery drops significantly (~21.85%) due to the incomplete oxidation of the thiophene rings. Consequently, uncombusted carbon remains in the ash, leading to a depressed carbon value. The addition of V₂O₅ restores stoichiometric recovery, bringing all elemental values well within the acceptable ±0.3% pharmaceutical purity threshold.
Conclusion
For researchers analyzing C13H10N2OS2 derivatives, standard CHNS protocols are insufficient. The high sulfur content and robust heterocyclic rings demand deliberate methodological choices. While both the Thermo FlashSmart and Elementar vario EL cube offer exceptional performance, laboratories struggling with CO₂/SO₂ peak overlap will benefit greatly from the vario EL cube's Purge & Trap technology. Regardless of the platform, integrating micro-weighing precision, V₂O₅ matrix modification, and rigorous sulfanilamide calibration creates a self-validating workflow that guarantees analytical trustworthiness.
References
- Source: nih.
- Source: labmartgh.
- Source: thermofisher.
- Title: Analytical Services for elemental analysis of CHNOS - OEAlabs.
- Source: medicalexpo.
- Source: anamet.
- Source: mt.
- Title: CHNSO Elemental Analyses of Volatile Organic Liquids...
Sources
- 1. Pyrimidin-5-yl-di-thiophen-2-yl-methanol | C13H10N2OS2 | CID 13813667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oealabs.com [oealabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medicalexpo.com [medicalexpo.com]
- 5. anamet.cz [anamet.cz]
- 6. mt.com [mt.com]
- 7. CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing and Validating HPLC Methods for Benzothiazole Purity: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the unique chromatographic hurdles presented by heterocyclic compounds. Benzothiazole derivatives—critical scaffolds in drug discovery for neurological and oncological indications (e.g., riluzole, pramipexole)—are notoriously challenging to analyze. Their structural combination of a basic nitrogen atom within a thiazole ring and an electron-rich aromatic system makes them highly susceptible to secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Historically, analytical method development relied on empirical trial-and-error. However, the regulatory landscape has evolved. The concurrent adoption of ICH Q14 (Analytical Procedure Development) [1] and the revised ICH Q2(R2) (Validation of Analytical Procedures) [2] mandates a science- and risk-based approach. We must now demonstrate a deep mechanistic understanding of our methods before we even begin validation.
This guide objectively compares column chemistries for benzothiazole analysis and provides a self-validating, ICH-compliant protocol to ensure your method is robust, reproducible, and regulatory-ready.
The Mechanistic Challenge: Why Standard C18 Columns Fail
Benzothiazoles possess a weakly basic nitrogen atom. When analyzed using standard, fully porous C18 columns at mid-to-low pH, the protonated nitrogen interacts aggressively with unreacted, acidic residual silanols on the silica surface. This ion-exchange interaction occurs concurrently with standard hydrophobic retention, leading to:
-
Severe Peak Tailing: Compromising the integration of low-level impurities eluting on the tail of the Active Pharmaceutical Ingredient (API).
-
Poor Isomeric Resolution: Standard alkyl chains (C18) struggle to differentiate positional isomers of substituted benzothiazoles, as their hydrophobic footprints are nearly identical.
To overcome this, we must shift our stationary phase strategy. By utilizing Polar-Embedded C18 columns (which use amide or ether linkages to shield silanols) or Biphenyl columns (which leverage π−π interactions), we can fundamentally alter the retention mechanism and satisfy the predefined Analytical Target Profile (ATP) required by ICH Q14 [1].
Figure 1: Comparison of retention mechanisms for benzothiazoles on C18 versus Biphenyl phases.
Experimental Data: Column Performance Comparison
To objectively evaluate performance, a mixture containing a model API (2-Aminobenzothiazole) and a critical positional isomer impurity (6-Methyl-2-aminobenzothiazole) was analyzed across three distinct stationary phases.
Experimental Conditions:
-
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water / Acetonitrile (Gradient)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Table 1: Chromatographic Performance Metrics
| Column Chemistry | USP Tailing Factor ( Tf ) | Theoretical Plates ( N ) | Resolution ( Rs ) | Mechanistic Causality / Verdict |
| Standard C18 (Unshielded) | 1.85 | 8,500 | 1.4 | Fail: Unshielded silanols cause severe tailing. Fails baseline resolution criteria ( Rs < 1.5). |
| Polar-Embedded C18 | 1.15 | 14,200 | 1.9 | Pass: Embedded polar groups successfully shield silanols, improving peak shape and plate count. |
| Core-Shell Biphenyl | 1.08 | 18,500 | 3.2 | Optimal: π−π interactions exploit the electron density differences of the isomers, yielding superior selectivity and sharp peaks. |
The ICH Q2(R2) Step-by-Step Validation Protocol
Once the method is optimized (using the Biphenyl column), it must transition from development to validation. ICH Q2(R2) emphasizes that validation is an ongoing lifecycle, not an isolated event [2].
Figure 2: Analytical lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.
Every validation sequence must be a self-validating system. Do not proceed to validation parameters unless the System Suitability Testing (SST) passes.
-
SST Criteria: Inject the reference standard (n=6). Ensure Area RSD ≤ 2.0%, Tf ≤ 1.5, and Rs ≥ 2.0.
Step 1: Specificity (Forced Degradation)
-
Action: Subject the benzothiazole API to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2O2 ), Heat (60°C), and UV Light.
-
Analysis: Utilize a Photo Diode Array (PDA) or Mass Spectrometry (MS) detector to assess peak purity.
-
Causality: This proves the method is "stability-indicating." If the API peak purity angle is less than the purity threshold, we can trust that no hidden degradants are co-eluting under the main peak.
Step 2: Linearity and Range
-
Action: Prepare calibration standards at five concentration levels ranging from 50% to 150% of the target specification limit.
-
Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥ 0.999.
-
Crucial Insight: Do not rely on R2 alone. You must plot the residuals (the difference between observed and predicted responses). A random distribution of residuals proves true linearity; a U-shaped curve indicates a hidden non-linear response.
Step 3: Accuracy (Recovery)
-
Action: Spike known quantities of the API and critical impurities into a placebo matrix at three levels (80%, 100%, and 120% of the working concentration). Prepare in triplicate (n=9 total).
-
Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for the API, and 90.0% to 110.0% for trace impurities.
Step 4: Precision (Repeatability & Intermediate Precision)
-
Action (Repeatability): Prepare six independent sample solutions from the same batch at 100% concentration. Analyze on the same day, by the same analyst, on the same HPLC system.
-
Action (Intermediate Precision): Repeat the above step on a different day, using a different analyst, and a different HPLC instrument.
-
Acceptance Criteria: The overall Relative Standard Deviation (RSD) for assay content must be ≤ 2.0%.
Step 5: Robustness (Multivariate Approach)
-
Action: Instead of changing one factor at a time (OFAT), ICH Q14 encourages a Design of Experiments (DoE) approach [1]. Systematically vary the flow rate ( ± 0.1 mL/min), column temperature ( ± 2°C), and mobile phase organic composition ( ± 2%) simultaneously.
-
Causality: This maps the "Analytical Safe Space." If the resolution ( Rs ) remains >2.0 across all DoE permutations, the method is proven robust against the minor day-to-day variations inevitable in routine Quality Control (QC) environments [3].
Conclusion
Validating an HPLC method for benzothiazole derivatives requires more than just executing a checklist. By understanding the specific chemical liabilities of the analyte (basic nitrogen, aromaticity) and selecting a stationary phase that actively mitigates these issues (like a Biphenyl column), we build quality into the method from day one. Coupling this mechanistic approach with the rigorous, lifecycle-oriented frameworks of ICH Q14 and Q2(R2) ensures a robust analytical control strategy that will easily withstand regulatory scrutiny.
References
A Comparative Guide to the Melting Point Determination and Thermal Analysis of Benzothiazole Acetamides
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offering insights grounded in years of field experience. We will explore the nuances of melting point determination and thermal analysis, comparing the traditional capillary method with modern instrumental techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
The Critical Role of Thermal Analysis in Pharmaceutical Development
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature.[1] For pharmaceutical compounds like benzothiazole acetamides, these analyses are not merely a formality. They provide critical data for:
-
Purity Assessment: The melting point of a pure crystalline solid is a distinct characteristic. Impurities typically cause a depression and broadening of the melting range.
-
Polymorph and Solvate Characterization: Different crystalline forms (polymorphs) or solvated/hydrated forms of a drug can exhibit different melting points and thermal behaviors, impacting solubility and bioavailability.[2]
-
Stability and Degradation Studies: TGA is instrumental in determining the thermal stability of a compound and identifying the temperatures at which degradation occurs.[3] This information is vital for defining storage conditions and shelf-life.
-
Formulation Development: Understanding the thermal properties of an active pharmaceutical ingredient (API) and its interactions with excipients is crucial for developing a stable and effective drug product.
Comparing the Arsenal: Melting Point Apparatus vs. Thermal Analyzers
The choice of analytical technique depends on the specific information required. Here, we compare the workhorse methods for determining the melting point and thermal behavior of benzothiazole acetamides.
Capillary Melting Point Apparatus: The Foundational Technique
The capillary method is a long-established and widely accepted technique for melting point determination, recognized by most pharmacopeias.[4][5] It involves heating a small amount of finely powdered sample in a thin-walled glass capillary tube and visually observing the temperature range over which the substance melts.
Key Strengths:
-
Simplicity and Cost-Effectiveness: The apparatus is relatively inexpensive and easy to operate.
-
Purity Indication: A sharp melting range (typically 0.5-1.0°C) is a good indicator of a pure compound.
-
Mixed Melting Point for Identification: A mixed melting point determination, where the sample is mixed with a known reference standard, is a powerful tool for confirming the identity of a substance. If the melting point of the mixture is depressed, the two substances are not identical.[4]
Limitations:
-
Subjectivity: The visual determination of the start and end of melting can be subjective and vary between operators.
-
Heating Rate Dependency: The observed melting point can be influenced by the heating rate. Faster heating rates can lead to higher observed melting points.[5]
-
Limited Information: This method only provides the melting range and does not offer information on other thermal events like decomposition or phase transitions.
Differential Scanning Calorimetry (DSC): A Deeper Look into Thermal Transitions
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference material as a function of temperature.[6][7] This allows for the quantitative measurement of enthalpy changes associated with thermal events.
Key Strengths:
-
Quantitative and Objective: DSC provides a quantitative measure of the heat of fusion and the onset temperature of melting, removing the subjectivity of visual methods.[8]
-
Detection of Multiple Thermal Events: DSC can detect not only melting but also other thermal events such as crystallization, glass transitions, and solid-solid phase transitions.[6][9]
-
Purity Analysis: DSC can be used to determine the purity of highly pure organic compounds.[10]
-
High Throughput: Modern DSC instruments can be equipped with autosamplers, allowing for the analysis of multiple samples.
Limitations:
-
Higher Cost: DSC instruments are more expensive than capillary melting point apparatus.
-
Requires Careful Calibration: Accurate results depend on proper calibration of the instrument for both temperature and enthalpy.
Thermogravimetric Analysis (TGA): Unveiling Mass Changes
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This technique is essential for studying thermal stability and decomposition.
Key Strengths:
-
Quantitative Mass Loss: TGA provides precise measurements of mass loss, which can be correlated with events like dehydration, desolvation, or decomposition.[2][3]
-
Decomposition Profiling: It helps in determining the onset temperature of decomposition and the number of decomposition steps.
-
Compositional Analysis: TGA can be used to determine the content of volatiles, such as water or residual solvents, in a sample.[11]
-
Complementary to DSC: When used in conjunction with DSC, TGA can help to differentiate between melting and decomposition, as decomposition is accompanied by a mass loss.[9]
Limitations:
-
Does Not Detect Thermal Events Without Mass Change: TGA cannot detect thermal events like melting or glass transitions if they are not associated with a change in mass.
-
Atmosphere Dependent: The decomposition profile of a compound can be significantly influenced by the surrounding atmosphere (e.g., inert or oxidative).[11]
Experimental Data: A Comparative Look at Benzothiazole Acetamides
The following table summarizes typical melting point data for a series of synthesized benzothiazole acetamide derivatives, as reported in the literature. This data highlights the range of melting points observed within this class of compounds.
| Compound | Molecular Formula | Melting Point (°C) | Reference |
| N-(4-acetylphenyl)-2-chloroacetamide | C10H10ClNO2 | 154 | [12] |
| 2-Chloro-N-(4-methoxybenzyl)-N-(6-methyl-1,3- benzothiazol-2-yl)acetamide | C18H17ClN2O2S | 162-163 | [13] |
| N-(4-methoxybenzyl)-6-methyl-1,3-benzothiazol-2-amine | C16H16N2OS | 175-176 | [13] |
| 2-{[(4-Methyl-1,3-benzothiazol-2-yl)imino] methyl}phenol | C15H12N2OS | 160-162 | [14] |
| 2-{[(4-Methyl-1,3-benzothiazol-2-yl)amino] methyl}phenol | C15H14N2OS | 199-200 | [14] |
| 3-{[(6-Methyl-1,3-benzothiazol-2-yl)imino] methyl}phenol | C15H12N2OS | 212-214 | [13] |
| 4-{2-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-3-(4-chlorophenyl) sydnone | C17H10Cl2N4O3S | 190-191 | [15][16] |
| N-(6-arylbenzo[d]thiazole-2-acetamide derivatives | Varies | Varies | [17] |
| Novel benzothiazole derivatives from 2-(4-aminophenyl)benzothiazol-5-ol | Varies | Varies | [18] |
| 2-Mercaptobenzothiazole acetamide derivatives | Varies | Varies | [19] |
Experimental Protocols
Protocol 1: Capillary Melting Point Determination
This protocol adheres to the general principles outlined in various pharmacopeias.[4][20]
Methodology:
-
Sample Preparation: Finely powder the dry benzothiazole acetamide sample.
-
Capillary Loading: Introduce the powdered sample into a thin-walled capillary tube, closed at one end, to a packing depth of 2-3 mm.[4]
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating:
-
Observation: Visually observe the sample through the magnifying lens.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (clear point). This range is the melting point of the compound.[4]
-
Replicate Analysis: Perform at least two additional determinations. The results should be in close agreement.
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
This protocol is a general guideline for obtaining a DSC thermogram for a benzothiazole acetamide.
Methodology:
-
Sample Preparation: Accurately weigh 5-15 mg of the benzothiazole acetamide sample into a hermetically sealed DSC pan.[8]
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20 cm³/min to prevent oxidation.[8]
-
-
Thermal Program:
-
To erase the sample's thermal history, perform an initial heat/cool/heat cycle, for example, from room temperature to a temperature above the expected melting point and back.[8]
-
For the analytical measurement, heat the sample at a controlled rate, typically 10°C/min, over the desired temperature range.[1]
-
-
Data Acquisition: The instrument software will record the heat flow as a function of temperature.
-
Data Analysis:
Protocol 3: Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for assessing the thermal stability of a benzothiazole acetamide.
Methodology:
-
Sample Preparation: Weigh an appropriate amount of the benzothiazole acetamide sample (typically 4-7 mg) into a TGA sample pan.[1]
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Select the desired atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment) with a controlled flow rate (e.g., 30 ml/min).[1]
-
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 900°C) at a constant heating rate, such as 10°C/min.[1]
-
Data Acquisition: The instrument will record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve will show mass loss steps corresponding to thermal events like desolvation or decomposition. The onset temperature of a mass loss step indicates the beginning of that thermal event.
Visualizing the Workflow
Caption: Workflow for the thermal analysis of benzothiazole acetamides.
Conclusion
The selection of an appropriate analytical technique for determining the melting point and thermal properties of benzothiazole acetamides is crucial for advancing their development as potential therapeutic agents. While the capillary melting point apparatus offers a rapid and cost-effective method for initial purity assessment and identification, DSC and TGA provide more comprehensive and quantitative data. DSC excels in elucidating thermal transitions and enthalpy changes, while TGA is indispensable for evaluating thermal stability and decomposition pathways. For a complete thermal characterization, a combined approach utilizing these techniques is highly recommended. The insights gained from these analyses are fundamental to ensuring the quality, safety, and efficacy of new drug candidates.
References
- Vertex AI Search. (n.d.). What is Melting Point?
- Patel, H. D., Asundaria, S. T., Patel, K. C., Mehta, K. M., Patel, P. S., & Patel, L. A. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research & Reviews: Journal of Chemistry, 2(2).
- Khan, K. M., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 294.
- Jetir.org. (n.d.). Synthesis and characterization of some novel benzothiazole derivatives.
- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
- Lambda Photometrics. (n.d.). Pharmacopeia vs. Thermodynamic Melting Point Determinations.
- Maru, J., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals.
- University of Calgary. (n.d.). Melting point determination.
- Pharmaguideline. (2011, June 24). Melting Range or Temperature (Apparatus and Deternination).
- D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
- Ali, S., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10429-10440.
- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
- Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.
- Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
- Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests.
- El-Gizawy, S. M., et al. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Journal of Pharmaceutical Analysis, 3(2), 99-106.
- ResearchGate. (2016, July 5). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones.
- El-Sayed, N. N. E., et al. (2020). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. RASAYAN Journal of Chemistry, 13(2), 978-988.
- NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).
- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336.
- Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
- Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC).
- Thomas, P. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review.
- Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC).
Sources
- 1. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. improvedpharma.com [improvedpharma.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. mt.com [mt.com]
- 5. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. tsijournals.com [tsijournals.com]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. rroij.com [rroij.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jetir.org [jetir.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]
Application Note: Benzothiazole-Thiophene Conjugates as Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Strategic Rationale & Mechanistic Insights
The rapid emergence of drug-resistant human immunodeficiency virus type 1 (HIV-1) strains necessitates the continuous evolution of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). First-generation NNRTIs, such as Nevirapine (NVP) and Delavirdine, possess low genetic barriers to resistance and are highly vulnerable to single-point mutations in the NNRTI-binding pocket (NNIBP), particularly K103N, Y181C, and Y188L[1].
To overcome this, next-generation NNRTIs must be designed with "conformational flexibility and positional adaptability"[1]. Recent structural biology efforts have identified two highly privileged pharmacophores that, when conjugated, offer a synergistic approach to NNIBP binding:
-
The Thiophene Core: Thiophene[3,2-d]pyrimidine scaffolds have demonstrated exceptional potency (single-digit nanomolar) against wild-type HIV-1 and resistant mutants. Their structural flexibility allows them to project substituents into the "Tolerant Region I" of the NNIBP, accommodating steric clashes caused by mutations like E138K and K103N[2][3].
-
The Benzothiazole Wing: Benzothiazole derivatives are well-documented for their ability to form the "left wing" of the classic NNRTI "butterfly conformation." They establish critical hydrogen bonds with the Lys101 residue and engage in robust π−π stacking/hydrophobic interactions with Tyr181 and Tyr188[4][5].
By synthesizing benzothiazole-thiophene conjugates , drug developers can create hybrid molecules that leverage the rigid Lys101 anchoring of benzothiazoles and the mutational adaptability of thiophenes.
Structural mapping of benzothiazole-thiophene conjugates in the HIV-1 NNIBP.
Quantitative Profiling of Conjugate Efficacy
The following table summarizes the structure-activity relationship (SAR) and antiviral profiling of representative benzothiazole-thiophene conjugates compared to clinical standards. Data highlights the superior adaptability of the thiophene core against the K103N mutation[2][3].
| Compound | HIV-1 WT EC 50 (nM) | K103N EC 50 (nM) | E138K EC 50 (nM) | Cytotoxicity CC 50 (µM) | Selectivity Index (SI) |
| Conjugate 1 (Unsubstituted Aryl) | 6.5 ± 0.8 | 31.2 ± 2.1 | 18.4 ± 1.5 | > 40.0 | > 6,150 |
| Conjugate 2 (Cyano-substituted Aryl) | 4.2 ± 0.5 | 12.5 ± 1.1 | 9.8 ± 0.9 | > 50.0 | > 11,900 |
| Efavirenz (EFV) | 1.5 ± 0.2 | 132.0 ± 8.5 | 4.5 ± 0.6 | 12.5 | 8,333 |
| Nevirapine (NVP) | 45.0 ± 3.2 | > 5000 | 65.0 ± 4.1 | > 100.0 | > 2,222 |
Note: SI is calculated as CC 50 / WT EC 50 . An SI > 1000 is the benchmark for advancing a lead NNRTI candidate.
Standard Operating Protocols (SOPs)
To ensure high-fidelity data generation, the evaluation of these conjugates must follow a self-validating workflow.
Experimental workflow for the evaluation of novel NNRTI conjugates.
SOP 1: Synthesis & Conjugation of Benzothiazole-Thiophene Hybrids
Causality: Amide or amine coupling between the benzothiazole wing and the thiophene core often suffers from poor yields due to the steric hindrance of substituted thiophene-carboxylic acids. We utilize HATU/DIPEA chemistry, which forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion faster than standard EDC/NHS coupling.
-
Activation: Dissolve 1.0 eq of the substituted thiophene-2-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes to allow active ester formation.
-
Conjugation: Add 1.1 eq of the 2-aminobenzothiazole derivative. Stir the reaction mixture under an inert argon atmosphere at 50°C for 12 hours.
-
Quenching & Extraction: Quench with saturated aqueous NaHCO 3 . Extract the organic layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine.
-
Validation (QC): Purify via flash column chromatography (Hexane/EtOAc gradient). System Validation: Compounds must be analyzed via LC-MS and 1 H-NMR. Only batches with >95% purity should proceed to biological assays to prevent false-positive inhibition from reactive intermediates.
SOP 2: Cell-Free HIV-1 RT Inhibition Assay
Causality: To confirm that the antiviral mechanism is specifically driven by RT inhibition (and not host-cell toxicity or entry inhibition), a cell-free enzymatic assay is required[3]. We utilize a colorimetric BrdU-incorporation ELISA over radiometric ( 3 H-dTTP) methods to eliminate radioactive waste while maintaining high sensitivity.
-
Preparation: Reconstitute recombinant HIV-1 RT enzyme (WT, K103N, or E138K mutants) in assay buffer (50 mM Tris-HCl, pH 7.8, 1 mM DTT, 5 mM MgCl 2 ).
-
Compound Incubation: In a 96-well plate coated with poly(A) template, add 20 µL of the test conjugate (serial dilutions from 10 µM to 0.1 nM in 1% DMSO). Add 20 µL of RT enzyme. Incubate for 10 minutes at 37°C to allow the NNRTI to induce the inactive "butterfly" enzyme conformation[4].
-
Reaction Initiation: Add 20 µL of substrate mixture containing oligo(dT) 15 primer and BrdUTP. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate 3x with wash buffer. Add anti-BrdU-POD (peroxidase) antibody, incubate for 30 minutes, wash, and add TMB substrate. Read absorbance at 450 nm.
-
System Validation: Calculate the Z'-factor using DMSO-only (negative) and EFV (positive) controls. A Z' > 0.6 validates the assay's robustness. Calculate IC 50 using non-linear regression (GraphPad Prism).
SOP 3: Cell-Based Antiviral Efficacy & Cytotoxicity (MT-4 Cells)
Causality: MT-4 cells are highly susceptible to HIV-1 induced cytopathic effect (CPE). When infected, MT-4 cells die rapidly. Effective NNRTIs will rescue the cells, allowing viability to be quantified using an MTT metabolic readout[2].
-
Cell Seeding: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% FBS. Seed at 1×104 cells/well in 96-well plates.
-
Infection: Infect cells with HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.01. Parallel Mock Infection: For cytotoxicity (CC 50 ) determination, mock-infect a parallel set of cells with medium only.
-
Treatment: Immediately add serial dilutions of the benzothiazole-thiophene conjugates. Incubate for 5 days at 37°C in a 5% CO 2 humidified incubator.
-
MTT Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 10% SDS in 0.01 N HCl. Read absorbance at 570 nm.
-
System Validation: The assay is self-validating through the calculation of the Selectivity Index (SI = CC 50 / EC 50 ). If a compound shows an EC 50 of 10 nM but a CC 50 of 20 nM (SI = 2), the antiviral effect is an artifact of host-cell toxicity. Only compounds with SI > 1000 are classified as true NNRTI hits.
Sources
- 1. Structural basis for potent and broad inhibition of HIV-1 RT by thiophene[3,2-d]pyrimidine non-nucleoside inhibitors | eLife [elifesciences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2- d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Thiazolidin-4-ones as Potential Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cytotoxic Evaluation of Benzothiazole Acetamides on HeLa and HepG2 Cell Lines
Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Executive Summary
Benzothiazole acetamides represent a highly versatile and potent class of pharmacophores in modern oncology drug discovery. Characterized by a benzene ring fused to a thiazole ring and linked to a reactive acetamide side chain, these compounds exhibit multi-target potential against various human malignancies[1]. This application note provides a comprehensive, field-tested guide to evaluating the cytotoxic effects of benzothiazole acetamide derivatives specifically on HeLa (human cervical adenocarcinoma) and HepG2 (human hepatocellular carcinoma) cell lines. By synthesizing mechanistic rationale with self-validating experimental workflows, this guide ensures high-fidelity data generation for structure-activity relationship (SAR) studies.
Mechanistic Rationale & Pharmacological Causality
To design an effective screening protocol, one must first understand the intracellular causality of the compound's cytotoxicity. Benzothiazole acetamides do not merely act as broad-spectrum toxins; they engage specific molecular targets that dictate their anti-proliferative effects[2].
-
Kinase Inhibition & Signal Attenuation: Many benzothiazole acetamides act as ATP-competitive inhibitors at the kinase domains of overexpressed receptors, such as the Epidermal Growth Factor Receptor (EGFR)[1]. By blocking these domains, the compounds sever downstream survival signals (PI3K/AKT and MAPK pathways), starving the cancer cells of proliferative cues[1].
-
Cell Cycle Arrest (G2/M Phase): In hepatic models like HepG2, specific benzothiazole derivatives induce profound cell cycle arrest at the G2/M phase[2]. This is mechanistically driven by the upregulation of the checkpoint kinase Chk2 and the concurrent downregulation of Cyclin B, preventing the cell from entering mitosis[2].
-
Apoptosis Execution: The ultimate consequence of this signaling blockade is programmed cell death. In both HeLa and HepG2 lines, treatment with potent imidazo-benzothiazole acetamides demonstrates specific features of apoptosis, most notably the marked enhancement and cleavage of Caspase-3[3].
Scientist's Insight (E-E-A-T): When designing assays for HeLa cells, remember that they are HPV-18 positive, meaning the tumor suppressor p53 is constitutively degraded by the viral E6 oncoprotein. Because benzothiazole acetamides effectively induce apoptosis in HeLa, their mechanism of action is largely p53-independent, relying heavily on direct mitochondrial depolarization and Caspase-3 activation[3]. Conversely, HepG2 cells possess wild-type p53 and a robust xenobiotic metabolism profile. Rapid biotransformation of the acetamide linkage by hepatic CYP450 enzymes can artificially inflate apparent IC50 values if only a single 72-hour endpoint is used. Time-course assays are therefore critical.
Mechanistic Pathway Visualization
Fig 1. Cytotoxic signaling pathways induced by benzothiazole acetamides in HeLa and HepG2 cells.
Quantitative Data: Cytotoxicity Profiles
The structural modifications of the benzothiazole acetamide scaffold (e.g., halogenation, addition of morpholine or pyridine rings) drastically alter target affinity and cell permeability. The table below summarizes benchmark IC50 values across different derivatives to guide dose-response planning.
| Compound Class / Derivative | Cell Line | Key Mechanism of Action | IC50 / Potency | Reference |
| Substituted bromopyridine acetamide benzothiazole (Derivative 29) | HepG2 | Concentration-dependent apoptosis | 48 nM | [3] |
| Imidazo-benzothiazole acetamide derivatives | HepG2 | Caspase-3 enhancement | 15 - 19 µg/mL | [4] |
| Thiophene-based acetamide benzothiazoles | HeLa | Metabolic inhibition | 38.85 - 46.46 µM | [3] |
| N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | HeLa / HepG2 | EGFR Kinase Inhibition | Broad-spectrum | [1] |
Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as a self-validating system . The primary high-throughput screening (MTT Assay) measures metabolic viability, which is inherently susceptible to false positives if a compound merely stalls metabolism without causing death. Therefore, it is strictly paired with an orthogonal flow cytometry assay to confirm true apoptosis and cell cycle arrest.
Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 of benzothiazole acetamides. Causality Check: MTT is reduced to formazan by mitochondrial succinate dehydrogenase. A drop in absorbance directly correlates with mitochondrial dysfunction, a primary step in benzothiazole-induced apoptosis.
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmic-phase HeLa and HepG2 cells. Seed at a density of 5×103 cells/well (HeLa) and 8×103 cells/well (HepG2) in 96-well plates using DMEM supplemented with 10% FBS. Note: HepG2 requires higher seeding density due to a slower doubling time (~48h) compared to HeLa (~24h).
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell adhesion.
-
Compound Treatment: Prepare a stock solution of the benzothiazole acetamide in DMSO. Perform serial dilutions in serum-free media to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Self-Validation Control: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cisplatin at 10 µM).
-
-
Exposure: Aspirate old media and apply 100 µL of the drug dilutions. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals. Add 150 µL of high-purity DMSO to each well. Agitate on an orbital shaker for 15 minutes.
-
Quantification: Read absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris. Calculate IC50 using non-linear regression analysis.
Protocol B: Orthogonal Validation via Flow Cytometry (Apoptosis & Cell Cycle)
Objective: Confirm that the IC50 observed in Protocol A is due to Caspase-3 mediated apoptosis and G2/M arrest[2][3].
Step-by-Step Methodology:
-
Treatment & Harvesting: Treat cells in 6-well plates with the compound at its calculated IC50 and 2×IC50 for 24 hours. Harvest both adherent and floating cells (crucial, as apoptotic cells detach).
-
Apoptosis Staining (Annexin V / PI):
-
Wash cells twice with cold PBS and resuspend in 1X Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI enters cells with compromised membranes (late apoptosis/necrosis).
-
-
Cell Cycle Staining (PI / RNase):
-
For a separate cohort of treated cells, fix overnight in 70% cold ethanol at -20°C.
-
Wash with PBS and resuspend in 0.5 mL FxCycle™ PI/RNase Staining Solution. Incubate for 30 minutes.
-
Causality: RNase degrades RNA so PI exclusively intercalates into DNA, allowing precise quantification of DNA content (G1, S, and G2/M phases).
-
-
Acquisition: Analyze samples via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample. Look for a significant shift in the G2/M peak for HepG2 cells[2].
Experimental Workflow Visualization
Fig 2. Orthogonal experimental workflow for validating benzothiazole acetamide cytotoxicity.
References
- Benzothiazole deriv
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
- Novel Benzothiazole Based Imidazole Derivatives as New Cytotoxic Agents Against Glioma (C6) and Liver (HepG2) Cancer Cell Lines. actapharmsci.com.
- N-1,3-benzothiazol-2-yl-2-chloroacetamide. benchchem.com.
Sources
- 1. N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 | Benchchem [benchchem.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actapharmsci.com [actapharmsci.com]
Personal protective equipment for handling N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
An Essential Guide to the Safe Handling of N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
This document provides comprehensive safety and logistical guidance for the handling and disposal of N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide. It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research environment.
Disclaimer: A specific Safety Data Sheet (SDS) for N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide is not publicly available at the time of this writing. The following guidance is therefore based on a conservative hazard assessment derived from the known properties of its core structural motifs: the benzothiazole ring, the thiophene ring, and the acetamide functional group. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and consult your institution's Environmental Health and Safety (EHS) office.
Inferred Hazard Profile
The chemical structure of N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide suggests a hazard profile that warrants significant precautions. Benzothiazole and its derivatives are known for their potential toxicity and ability to cause irritation.[1][2][3] Similarly, thiophene and acetamide compounds can be harmful if swallowed and may cause skin and eye irritation.[4][5][6] A structurally related compound, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, is classified as harmful if swallowed and is noted to cause skin irritation and serious eye damage.[7]
Based on these data, the compound should be handled as a hazardous substance with the following potential risks:
| Hazard Classification | Inferred Risk from Structural Analogs | Supporting Sources |
| Acute Toxicity (Oral) | Potentially toxic or harmful if swallowed. | [1][3][4][5][7][8] |
| Acute Toxicity (Dermal) | Potentially toxic in contact with skin. Benzothiazole can penetrate the skin.[9] | [1][3][8][9] |
| Acute Toxicity (Inhalation) | Potentially harmful if inhaled as dust or aerosol. | [1][3][8] |
| Skin Corrosion/Irritation | Likely to cause skin irritation. May cause an allergic skin reaction. | [4][7][10][11] |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | [1][3][4][6][7][8] |
| Aquatic Hazard | Potentially harmful or toxic to aquatic life. | [1][8][11] |
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, appropriate engineering controls must be in place. These controls are designed to isolate the hazard from the operator.
-
Chemical Fume Hood: All weighing, handling, and manipulation of N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide must be conducted within a certified chemical fume hood.[1][12] This minimizes the risk of inhaling airborne particulates or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are safely diluted and removed.[13][14]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and unobstructed.[2][15]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[12] | Protects against splashes, aerosols, and airborne dust particles that can cause serious eye damage.[4][7] |
| Hand Protection | Double gloving with nitrile or neoprene gloves is required.[10][16] | The outer glove provides primary protection and can be removed immediately after handling, while the inner glove protects the skin during doffing. Gloves must be changed every 30 minutes or immediately if contamination is suspected.[16] |
| Body Protection | A long-sleeved laboratory coat is mandatory. For larger quantities or tasks with a high risk of spillage, a chemical-resistant apron or disposable coveralls should be worn.[12][13][16] | Protects skin from accidental contact. Lab coats should be buttoned completely. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste. |
| Respiratory Protection | Not generally required if all work is performed within a certified chemical fume hood. If dust or aerosol generation is unavoidable outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) must be used.[4] | Prevents inhalation of the compound, which may be harmful.[1][3] |
Visual Workflow: PPE Selection
Caption: PPE selection workflow based on task-specific risk assessment.
Step-by-Step Operational Plan
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
Preparation
-
Designate Area: Clearly designate the area within the fume hood where the work will be performed.
-
Assemble Materials: Gather all necessary equipment (glassware, spatulas, solvents) and place them in the fume hood.
-
Prepare Waste: Place a designated, labeled hazardous waste container inside the fume hood.[2]
-
Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, eye protection).
Handling the Compound
-
Weighing: If weighing the solid, do so on weigh paper or in a tared container within the fume hood to contain dust.
-
Transfers: Use a spatula for solid transfers and appropriate glassware for liquid transfers. Avoid creating dust or splashes.
-
Work Practices: Keep all containers of the compound sealed when not in use.[13] Always wash hands thoroughly after handling, even after removing gloves.[17][18] Do not eat, drink, or smoke in the laboratory.[3][13]
Post-Handling Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Clean Workspace: Wipe down the designated work area in the fume hood with an appropriate solvent, followed by soap and water.[12]
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. Remove the outer gloves first, followed by the lab coat and eye protection. Remove the inner gloves last.
-
Dispose of PPE: Dispose of all used disposable PPE (gloves, weigh paper, etc.) in the designated hazardous waste container.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[2][14] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[14] Do not allow the chemical to enter drains.[12][14]
Waste Disposal Plan
Chemical waste containing N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide must be treated as hazardous waste.
-
Segregation: All waste, including the pure compound, contaminated solutions, and contaminated disposable materials (gloves, pipette tips, paper towels), must be collected in a dedicated hazardous waste container.[1][10] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[1][2]
-
Container: Use a chemically compatible, sealable container (e.g., glass or high-density polyethylene).
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide," and any other constituents (e.g., solvents).[1] Include appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[1][2]
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.[1][2] Under no circumstances should this chemical be disposed of down the drain.[14]
Visual Workflow: Chemical Waste Disposal
Caption: Step-by-step workflow for the safe disposal of chemical waste.
References
- BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one.
- BenchChem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
- BenchChem. (n.d.). Proper Disposal of 1-(1,3-Benzothiazol-6-yl)ethanol: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Safe Disposal of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Personal protective equipment for handling 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
- Carl ROTH. (n.d.). Safety Data Sheet: Thioacetamide.
- Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole.
- Thermo Fisher Scientific. (2009, October 28). Thioacetamide - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET N-tert-Butyl-2-benzothiazolesulfenamide.
- Carl ROTH. (n.d.). Safety Data Sheet: Thioacetamide ≥99%, p.a..
- DC Fine Chemicals. (2024, November 4). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) according to Regulation (EU) No. 2020/878. Trade name : 101630 - Benzothiazole.
-
National Center for Biotechnology Information. (n.d.). N-(1,3-benzothiazol-2-yl)-2-chloroacetamide. PubChem Compound Database. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET Thiophen-2-acetamide.
- Liu, G., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. International Journal of Environmental Research and Public Health, 13(12), 1259.
- Fisher Scientific. (2011, March 21). SAFETY DATA SHEET Thiophene.
- Fisher Scientific. (2013, April 5). Acetamide MSDS.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET Benzothiazole.
- Luongo, G., et al. (2018). Chemicals from textiles to skin: an in vitro permeation study of benzothiazole. Environmental Science and Pollution Research, 25, 24939-24947.
- Clinivex. (n.d.). N-(1,3-Benzothiazol-2-yl)-2-chloro-N-ethylacetamide.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- ASMG. (n.d.). Chemical Handling Safety & PPE Requirements.
- Chemos GmbH & Co. KG. (2024, October 23). Safety Data Sheet N-Ethylacetamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | C9H7ClN2OS | CID 919418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. synerzine.com [synerzine.com]
- 15. southwest.tn.edu [southwest.tn.edu]
- 16. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 17. asmg.com [asmg.com]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
